2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)
Description
BenchChem offers high-quality 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[bis(2-ethylhexyl)amino]-2-oxoethoxy]-N,N-bis(2-ethylhexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72N2O3/c1-9-17-21-31(13-5)25-37(26-32(14-6)22-18-10-2)35(39)29-41-30-36(40)38(27-33(15-7)23-19-11-3)28-34(16-8)24-20-12-4/h31-34H,9-30H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJHOBMBUANRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)COCC(=O)N(CC(CC)CCCC)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609616 | |
| Record name | 2,2'-Oxybis[N,N-bis(2-ethylhexyl)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669087-46-1 | |
| Record name | 2,2'-Oxybis[N,N-bis(2-ethylhexyl)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Physicochemical and Extraction Profiling of 2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide)
Executive Summary
The molecule 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) , commonly referred to as TEHDGA (N,N,N',N'-tetra-2-ethylhexyldiglycolamide) or T2EHDGA, is a conformationally flexible, branched diglycolamide[1]. In the fields of hydrometallurgy, nuclear fuel reprocessing, and radiopharmaceutical development, TEHDGA has emerged as a premier neutral extractant. It is critically utilized in the Actinide Lanthanide Separation Process (ALSEP) and in the purification of medical radioisotopes (e.g., 43 Sc, 227 Ac)[2][3].
Unlike its straight-chain isomer TODGA (N,N,N',N'-tetraoctyldiglycolamide), TEHDGA incorporates 2-ethylhexyl branching. This structural modification slightly reduces its extraction distribution ratios ( DM ) due to steric hindrance, but critically enhances its stripping efficiency, shifts the threshold for third-phase formation, and confers exceptional radiolytic stability under high gamma doses[4][5]. This whitepaper dissects the physicochemical properties, extraction mechanisms, and validated experimental workflows associated with TEHDGA.
Physicochemical Profiling and Thermodynamics
The efficacy of TEHDGA is rooted in its molecular architecture. The central ether oxygen and two flanking carbonyl oxygens create a highly pre-organized tridentate binding pocket. This pocket is perfectly sized to displace the hydration spheres of trivalent f-elements (Am 3+ , Cm 3+ , Ln 3+ ) and specific transition metals[5][6].
Quantitative Data Summary
The following table summarizes the core physicochemical and thermodynamic properties of TEHDGA, contrasting it where applicable with its linear counterpart, TODGA, to highlight the impact of alkyl branching.
| Property / Parameter | Value / Description | Source / Notes |
| IUPAC Name | 2-[2-[bis(2-ethylhexyl)amino]-2-oxoethoxy]-N,N-bis(2-ethylhexyl)acetamide | PubChem CID: 20752250[1] |
| Molecular Formula | C 36 H 72 N 2 O 3 | [1] |
| Molecular Weight | 580.97 g/mol | [1] |
| LogP (XLogP3) | 11.6 | Indicates extreme lipophilicity[1] |
| Topological Polar Surface Area | 49.9 Ų | Facilitates metal coordination[1] |
| Radiolytic Stability (G-value) | Highly stable up to 1000 kGy | Superior to TODGA; resists C-N cleavage[4][7] |
| Primary Degradation Products | Dioctylamine derivatives | Formed via ether/amide bond cleavage[4] |
| Nitric Acid Uptake Species | HNO 3 ·TEHDGA & (HNO 3 ) 2 ·TEHDGA | Modeled via SXLSQI[8] |
Hydrodynamic Stability
In counter-current solvent extraction, hydrodynamics (density and viscosity) govern mass transfer rates and liquid flow. TEHDGA dissolved in n-dodecane maintains remarkable hydrodynamic stability. Even after exposure to 1000 kGy of gamma irradiation, the density of the solvent remains unchanged, and viscosity increases only marginally, ensuring that hydraulic performance in centrifugal contactors is preserved[7][9].
Mechanistic Pathways: Extraction and Aggregation
To utilize TEHDGA effectively, one must understand the causality behind its extraction behavior. The extraction of metal ions is not an isolated event; it is a competitive and cooperative process heavily dependent on the aqueous nitric acid concentration.
Tridentate Coordination Causality
At high nitric acid concentrations (3–4 M HNO 3 ), the nitrate ions "salt out" the trivalent metal ions, pushing them into the organic phase. TEHDGA coordinates the metal ion as a neutral solvated complex:
Maq3++3NO3,aq−+nTEHDGAorg⇌[M(TEHDGA)n(NO3)3]org(Where n is typically 3 for non-polar diluents like n-dodecane).[10]
Reverse Micellization and Third-Phase Formation
A critical phenomenon in TEHDGA systems is third-phase formation —the splitting of the organic phase into a light diluent-rich phase and a heavy extractant/metal-rich phase.
-
The Cause: As TEHDGA extracts HNO 3 and water, it forms polar core species (HNO 3 ·TEHDGA). In the non-polar n-dodecane diluent, these species undergo dipole-dipole interactions, driving the formation of reverse micellar aggregates[8][11].
-
The Effect: When the aggregate size exceeds a critical threshold (typically >10 nm as measured by Dynamic Light Scattering), the dispersive interactions with n-dodecane are overcome, and the phase splits[11].
-
The Solution: Phase modifiers such as di(n-hexyl)octanamide (DHOA), isodecanol, or TBP are added. These modifiers intercalate into the reverse micelles, reducing the aggregate size and preventing macroscopic phase separation[4][12].
Visualizing the Extraction Architecture
The following diagram maps the logical flow of the TEHDGA solvent extraction process, highlighting the critical divergence between successful extraction and third-phase formation.
Figure 1: TEHDGA solvent extraction workflow and reverse micelle aggregation pathway.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol for determining the distribution ratio ( DM ) of Am 3+ using TEHDGA is designed as a self-validating system. Every step includes an internal control to verify causality and prevent false positives.
Protocol: Determination of Am 3+ Distribution Ratio ( DAm )
Step 1: Solvent Preparation & Pre-equilibration
-
Prepare a solution of 0.1 M TEHDGA and 0.5 M DHOA (phase modifier) in n-dodecane.
-
Validation Check: Pre-equilibrate the organic phase with an equal volume of 3.0 M HNO 3 for 15 minutes. Titrate the organic phase post-equilibration to confirm acid uptake (expected ~0.5–0.8 M H + ). This ensures the ligand is protonated and ready for metal exchange, preventing acid-driven volume changes during the actual extraction[8].
Step 2: Liquid-Liquid Extraction
-
Spike a fresh 3.0 M HNO 3 aqueous phase with a known activity of 241 Am tracer.
-
Mix equal volumes (e.g., 2 mL) of the pre-equilibrated organic phase and the spiked aqueous phase in a thermostatic shaker at 25°C for 30 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
Step 3: Phase Integrity & Analytical Measurement
-
Validation Check (DLS): Sample the organic phase and analyze via Dynamic Light Scattering (DLS). An aggregate size of <5 nm confirms the absence of impending third-phase formation[11].
-
Aliquot exactly 500 µL from both the organic and aqueous phases.
-
Measure the gamma activity using a NaI(Tl) scintillation counter or HPGe detector.
Step 4: Data Validation & Stripping
-
Calculate the Distribution Ratio: DAm=ActivityAqueousActivityOrganic
-
Self-Validation (Mass Balance): Calculate ActivityTotal=ActivityOrganic+ActivityAqueous . If ActivityTotal deviates by >5% from the initial spike, suspect emulsion formation, precipitation, or adsorption to the vessel walls.
-
Stripping: Contact the loaded organic phase with 0.01 M HNO 3 . The branched nature of TEHDGA allows for >95% back-extraction of Am 3+ in a single contact, a significant operational advantage over TODGA[6][13].
References
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PubChem. "2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)." National Center for Biotechnology Information. Available at: [Link]
-
Deepika, P., et al. "Studies on the use of N,N,N′,N′-Tetra(2-Ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning II: Investigation on Radiolytic Stability." Solvent Extraction and Ion Exchange, 2011. Available at: [Link]
-
Ansari, S. A., et al. "Studies on the Use of N,N,N´,N´-Tetra(2-ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning. I: Investigation on Third-Phase Formation and Extraction Behavior." Solvent Extraction and Ion Exchange, 2005. Available at: [Link]
-
Narayanan, P., et al. "Nitric Acid and Water Extraction by T2EHDGA in n-Dodecane." Solvent Extraction and Ion Exchange, 2017. Available at: [Link]
-
Homi Bhabha National Institute. "Solvent Extraction of Some Trivalent Lanthanides and Actinides in Alkyldiglycolamides and the Aggregation and Spectroscopic Investigations." HBNI Institutional Repository, 2018. Available at: [Link]
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Verboom, W., et al. "Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction." RSC Advances, 2025. Available at: [Link]
-
Sharma, S., et al. "Design, synthesis and extraction studies of a new class of conformationally constrained (N,N,N′,N′-tetraalkyl)7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides." Dalton Transactions, 2015. Available at: [Link]
-
Mokhodoeva, O., et al. "Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant." ACS Omega, 2024. Available at: [Link]
-
Radchenko, V., et al. "Synthesis of DOTA-Based 43Sc Radiopharmaceuticals Using Cyclotron-Produced 43Sc as Exemplified by [43Sc]Sc-PSMA-617 for PSMA PET Imaging." Journal of Visualized Experiments, 2025. Available at: [Link]
-
Ravi, J., et al. "Effect of temperature, radiation dose and composition on density, viscosity and volumetric properties of N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and n-dodecane mixture." Journal of Molecular Liquids, 2023. Available at: [Link]
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An In-depth Technical Guide to the Solubility Limits of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) in Aliphatic Diluents
This document serves as a comprehensive technical guide for researchers, scientists, and formulation professionals on the principles and methodologies for determining the solubility limits of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) in aliphatic diluents. Given the scarcity of published quantitative data for this specific system, this guide focuses on equipping the user with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility data in-house.
Introduction: The Significance of Solubility
2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) is a complex organic molecule characterized by a central ether linkage and two tertiary amide functional groups, with four 2-ethylhexyl aliphatic chains. This unique structure imparts properties that make it a candidate for applications such as solvent extraction in hydrometallurgy, plasticization in polymer formulations, and as a component in advanced lubrication systems. In each of these applications, its interaction with and solubility in non-polar, aliphatic hydrocarbon diluents is a critical performance parameter.
Understanding the solubility limit—the maximum concentration of a solute that can be dissolved in a solvent at a given temperature to form a saturated solution—is paramount for:
-
Process Design: Preventing unintended precipitation and phase separation in industrial processes.
-
Formulation Stability: Ensuring the long-term homogeneity and efficacy of a product.
-
Performance Optimization: Tailoring the concentration of the active component to its most effective level.
This guide provides both the theoretical framework and the practical, step-by-step experimental procedures for accurately determining these crucial solubility limits.
Physicochemical Principles of Solubility
The solubility of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) in aliphatic diluents is governed by the fundamental principle of "like dissolves like."[1] This principle is an empirical observation that substances with similar intermolecular forces are likely to be miscible or soluble in one another.
2.1 Molecular Structure and Intermolecular Forces
The target molecule possesses a dual nature:
-
Polar Regions: The two tertiary amide groups (-C(=O)N-) and the central ether linkage (-O-) introduce polarity through electronegative oxygen and nitrogen atoms. These groups can participate in dipole-dipole interactions.
-
Non-Polar Regions: The four long, branched 2-ethylhexyl chains (-CH2CH(C2H5)C4H9) are purely aliphatic and dominate the molecular surface area. These regions interact primarily through weak van der Waals forces (London dispersion forces).[2][3]
Aliphatic diluents, such as hexane, octane, and dodecane, are non-polar hydrocarbons that also interact solely through van der Waals forces.[4] When the amide is introduced into an aliphatic solvent, the dissolution process involves breaking the existing solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[2] Because both the solute's extensive alkyl chains and the solvent molecules exhibit the same type of intermolecular forces, a favorable interaction is anticipated, suggesting high solubility.
Caption: Molecular interactions governing solubility.
2.2 The Role of Aliphatic Diluent Chain Length
The length of the n-alkane chain of the diluent is a critical variable. It is generally observed that increasing the alkyl chain length of a non-polar solute enhances its solubility in non-polar solvents.[5][6] Therefore, it is hypothesized that the solubility of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) will increase when moving from a shorter-chain diluent like hexane to a longer-chain one like dodecane. This is because the longer solvent molecules provide a more energetically favorable environment for the large, non-polar solute molecule.
Experimental Protocol for Solubility Determination
The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[7] This method is robust and ensures that the system has reached a true thermodynamic equilibrium.
3.1 Materials and Equipment
-
Solute: 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), purity >98%.
-
Solvents: A range of high-purity (>99%) aliphatic diluents (e.g., n-hexane, n-octane, n-dodecane).
-
Analytical Standard: A certified reference standard of the solute for calibration.
-
Equipment:
-
Analytical balance (± 0.1 mg precision).
-
Temperature-controlled orbital shaker or water bath.
-
Centrifuge.
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials).
-
Volumetric flasks (Class A).
-
Pipettes and repeating dispensers (Class A).
-
Syringes (glass or polypropylene).
-
Syringe filters (0.45 µm, PTFE membrane, solvent-resistant).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
3.2 Experimental Workflow: Shake-Flask Method
The core principle is to create a saturated solution by agitating an excess of the solute with the solvent at a constant temperature for a sufficient period to reach equilibrium.
Caption: Experimental workflow for solubility determination.
3.3 Self-Validating Protocol Steps
To ensure the trustworthiness of the results, the following controls must be integrated:
-
Establishment of Equilibrium: To confirm that 24 or 48 hours is sufficient to reach equilibrium, perform a kinetic study. Sample replicate vials at several time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.[8]
-
Replicates: Prepare a minimum of three replicate vials for each solvent and temperature combination to assess the precision of the method.
-
Temperature Control: Maintain the temperature of the shaker/bath to within ±0.5°C, as solubility is highly temperature-dependent.
-
Avoidance of Precipitation: The sampling and filtration steps (Step 4) are critical. This process should be performed swiftly to prevent any temperature fluctuations that could cause the solute to precipitate out of the saturated solution. Ensure the syringe and filter are at the same temperature as the sample.
Analytical Quantification by HPLC
Due to the high molecular weight and likely low volatility of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended analytical technique for quantification.[9][10][11]
4.1 Suggested HPLC Method Parameters
The following provides a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 80% B, ramp to 100% B over 10 minutes, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis at 215 nm (for amide bond absorption) |
| Diluent | Mobile Phase B (Acetonitrile or Methanol) |
4.2 Calibration and Calculation
-
Prepare a Stock Standard: Accurately weigh the reference standard and dissolve it in the diluent to create a stock solution of known concentration (e.g., 1000 mg/L).
-
Create Calibration Curve: Perform serial dilutions of the stock standard to prepare at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Analyze Standards: Inject each standard in triplicate and plot the average peak area versus concentration.
-
Linear Regression: Perform a linear regression on the calibration data. The correlation coefficient (R²) should be >0.995 for the curve to be considered valid.
-
Analyze Samples: Inject the diluted, filtered samples from the solubility experiment.
-
Calculate Solubility: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility limit in the original aliphatic diluent.
Solubility (g/L) = Concentration from HPLC (g/L) × (Final Diluted Volume / Initial Sample Volume)
Data Presentation
Results should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Solubility of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) at 25°C
| Aliphatic Diluent | Mean Solubility (g/L) | Standard Deviation (g/L) | Molar Solubility (mol/L) |
| n-Hexane | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| n-Octane | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| n-Dodecane | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| [Other Diluents] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Note: Molar solubility is calculated using the molecular weight of the solute (581.0 g/mol ).
Conclusion
This guide provides a scientifically rigorous framework for determining the solubility limits of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) in aliphatic diluents. By adhering to the detailed experimental and analytical protocols, researchers can generate the high-quality, reliable data required for informed decision-making in process development, formulation science, and fundamental research. The principles and methodologies described herein are grounded in established analytical chemistry and physical science practices, ensuring the integrity and trustworthiness of the results.
References
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]
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ASTM International. (2017). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]
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ASTM International. (2002). E 1148 – 02 - Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]
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Pharmacognosy Research. (2026). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]
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Pharmacognosy Research. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. [Link]
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ResearchGate. (n.d.). HPLC Analysis of cyclo-oligoamides 6 and 66. ResearchGate. [Link]
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Unknown. (2024). Solubility test for Organic Compounds. Unknown Source. [Link]
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Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Scribd. [Link]
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Oxford Academic. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science. [Link]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. [Link]
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Simon Fraser University. (n.d.). A THERMODYNAMIC ANALYSIS OF THE RELATIONSHIPS BETWEEN MOLECULAR SIZE, HYDROPHOBICITY, AQUEOUS SOLU. SFU. [Link]
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Unacademy. (n.d.). Solubility of Alkanes. Unacademy. [Link]
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Chemistry LibreTexts. (2026). 3.5: Properties of Alkanes. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. Chemistry LibreTexts. [Link]
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Moore and More. (2024). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π. Moore and More. [Link]
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ResearchGate. (2024). (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. ResearchGate. [Link]
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Technical Whitepaper: Toxicological Profile, Radiolytic Stability, and Handling Protocols for TEHDGA
Executive Summary & Contextualization
In the advanced landscape of nuclear fuel reprocessing and critical metal recovery, 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) —commonly referred to as TEHDGA or N,N,N',N'-tetra-2-ethylhexyldiglycolamide—serves as a benchmark neutral extractant. It is a cornerstone of the Actinide-Lanthanide Separation Process (ALSEP), designed to partition minor actinides (e.g., Americium, Curium) from high-level liquid waste (HLLW)[1][2].
Because TEHDGA is deployed in highly radioactive, strongly acidic environments (typically 3M HNO₃), understanding its toxicological profile, aggregation behavior, and radiolytic degradation kinetics is critical for process safety and environmental compliance. This whitepaper synthesizes the safety data sheet (SDS) parameters with field-proven physicochemical insights, providing a comprehensive guide for researchers and process engineers.
Physicochemical Profiling & Structural Dynamics
TEHDGA is a highly lipophilic diglycolamide. Its molecular architecture dictates its function: the central ether oxygen and two amide carbonyl oxygens act as hard Lewis bases, coordinating tightly with trivalent f-elements. Simultaneously, the four branched 2-ethylhexyl chains provide immense steric bulk. This branching is a deliberate structural feature designed to increase the ligand's solubility in aliphatic diluents (like n-dodecane) and suppress "third-phase formation"—a dangerous phenomenon where the organic phase splits into a diluent-rich phase and a heavy, metal-loaded extractant phase[2][3].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Relevance |
| Chemical Name | 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) | IUPAC standard nomenclature[4]. |
| CAS Number | 669087-46-1 | Unique registry identifier for SDS tracking[4]. |
| Molecular Formula | C₃₆H₇₂N₂O₃ | High carbon-to-oxygen ratio ensures lipophilicity[4]. |
| Molecular Weight | 581.0 g/mol | High MW prevents volatilization under ambient conditions[4]. |
| Physical State | Viscous Liquid (at 25°C) | Facilitates direct dissolution into industrial aliphatic diluents[5]. |
| Assay/Purity | ≥ 97% | Trace impurities (e.g., monoamides) can skew extraction kinetics[5]. |
Hazard Identification & Toxicological Profile (SDS Core)
Handling TEHDGA requires strict adherence to its Globally Harmonized System (GHS) classification. While its high molecular weight limits inhalation hazards under standard conditions, its amphiphilic nature poses distinct dermal and mucosal risks. The molecule's structure allows it to partition into and disrupt cellular lipid bilayers, leading to localized irritation.
Table 2: GHS Safety Data & Exposure Controls
| Hazard Class | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity (Oral) | Warning | H302 : Harmful if swallowed | P301+P312 : Call a POISON CENTER if unwell. |
| Skin Corrosion/Irritation | Warning | H315 : Causes skin irritation | P302+P352 : Wash with plenty of water. |
| Eye Damage/Irritation | Warning | H319 : Causes serious eye irritation | P305+P351+P338 : Rinse cautiously with water. |
| Target Organ Toxicity | Warning | H335 : May cause respiratory irritation | P261 : Avoid breathing mist/vapors/spray. |
Data sourced from authoritative chemical safety registries[5][6].
Mechanistic Toxicology & Engineering Controls
The primary toxicological mechanism of TEHDGA is surfactant-induced membrane disruption . As an amphiphile, accidental ocular or dermal exposure leads to the solubilization of protective lipid barriers.
-
Ventilation: While TEHDGA has low volatility, solvent extraction processes often utilize high-shear mixing that generates aerosols. Localized exhaust ventilation (LEV) or fume hoods are mandatory to mitigate H335 risks.
-
PPE Selection: Standard latex is insufficient due to the non-polar diluents (e.g., n-dodecane) used alongside TEHDGA. Viton or heavy-duty Nitrile gloves are required to prevent solvent-mediated dermal penetration.
Radiolytic and Hydrolytic Stability
In nuclear reprocessing, TEHDGA is subjected to intense alpha (e.g., ²⁴¹Am) and gamma radiation fields. Energy transfer from the irradiated diluent causes the homolytic cleavage of the ligand's weakest bonds: the C-N amide bonds and the central ether C-O bond[7][8].
This degradation generates secondary alkylamines, diglycolic acid fragments, and hydrogen gas (H₂). The accumulation of H₂ poses a flammability hazard, while the acidic degradation products can act as competing aqueous-phase complexants, stripping metals prematurely and disrupting the separation flowsheet[7][8].
Radiolytic degradation pathways of TEHDGA under alpha/gamma irradiation.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify causality and mass balance.
Protocol 1: Assessment of Radiolytic Degradation & Gas Generation
Objective: Quantify the degradation rate of TEHDGA and the volume of H₂ generated under gamma irradiation. Causality: Measuring degradation in the presence of 3M HNO₃ mimics the true process conditions, as the nitrate radicals (NO₃•) generated in the aqueous phase actively participate in the degradation mechanism[2][8].
-
Sample Preparation: Prepare a 0.1 M solution of TEHDGA in n-dodecane. Pre-equilibrate 10 mL of this organic phase with 10 mL of 3M HNO₃ to saturate the ligand with acid (forming the HNO₃·TEHDGA adduct).
-
Irradiation: Seal the biphasic mixture in a glass ampoule equipped with a septum. Expose the sample to a ⁶⁰Co gamma source at a dose rate of 1 kGy/h up to a total absorbed dose of 100 kGy[7]. Control: Keep an identical, unirradiated ampoule in the dark at the same temperature.
-
Headspace Analysis (Self-Validation): Before opening the ampoule, extract 1 mL of headspace gas via a gas-tight syringe. Analyze via Gas Chromatography-Thermal Conductivity Detection (GC-TCD) to quantify H₂ generation. Validation: The H₂ yield must correlate stoichiometrically with the loss of intact ligand.
-
Organic Phase Analysis: Separate the organic phase and analyze via High-Performance Liquid Chromatography (HPLC) or GC-MS to quantify the remaining intact TEHDGA and identify amine fragments[7].
Protocol 2: Liquid-Liquid Extraction & Reverse Micelle Characterization
Objective: Evaluate the extraction efficiency of target metals and monitor the formation of reverse micelles to predict third-phase formation boundaries. Causality: TEHDGA extracts highly polar metal-nitrate complexes into a non-polar diluent. To minimize the thermodynamic penalty of this transfer, TEHDGA molecules aggregate around the metal core, forming reverse micelles. If these micelles grow too large, they phase-separate, causing catastrophic process failure[2][3]. Dynamic Light Scattering (DLS) is used to monitor this critical micellar growth.
-
Aqueous Feed Preparation: Prepare a 3M HNO₃ solution spiked with 10 mM Eu³⁺ (a stable surrogate for Am³⁺). Causality: The high nitrate concentration acts as a salting-out agent, driving the neutral TEHDGA to coordinate the metal.
-
Biphasic Contact: Combine equal volumes (O:A = 1:1) of 0.2 M TEHDGA/n-dodecane and the aqueous feed in a centrifuge tube.
-
Equilibration: Vortex vigorously for 15 minutes at 25°C. Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Mass Balance Validation: Sample both the organic and aqueous phases. Analyze the aqueous phase via ICP-MS for Eu³⁺ depletion. Strip the organic phase with 0.01 M HNO₃ and analyze the strip liquor. Validation: The sum of Eu³⁺ in the depleted aqueous phase and the strip liquor must equal the initial feed concentration (±2%).
-
DLS Analysis: Extract an aliquot of the loaded organic phase and analyze via DLS. Monitor the hydrodynamic radius (Rh) of the reverse micelles. An Rh exceeding 5-7 nm indicates dangerous proximity to the third-phase formation threshold[3].
Self-validating solvent extraction and phase characterization workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 5. N,N,N',N' Tetra (2 ethylhexyl) diglycolamide, 2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide) | TEHDGA, 97% | 669087-46-1 | TEHDGA, 97% | Ottokemi™ Product [ottokemi.com]
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chromatographic separation techniques using 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) impregnated resins
An In-Depth Guide to Chromatographic Separations Using Diglycolamide (DGA) Impregnated Resins
Introduction: The Role of Diglycolamide Resins in Advanced Separations
In the realm of analytical and radiochemistry, the selective separation of chemically similar elements, particularly trivalent actinides and lanthanides, from complex matrices presents a significant challenge. Diglycolamide (DGA) impregnated resins have emerged as a powerful tool to address this, offering exceptional selectivity and efficiency. These resins are a cornerstone of extraction chromatography, a technique that marries the selectivity of solvent extraction with the operational simplicity of column chromatography[1].
The active component of these resins is a diglycolamide ligand, such as N,N,N',N'-tetraoctyldiglycolamide (TODGA) or the topic of this guide, 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) , also known as N,N,N',N'-tetrakis-2-ethylhexyldiglycolamide (TEHDGA) [2][3]. These ligands are part of a class of "CHON-only" extractants (composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen), which is advantageous for waste management as they are completely incinerable[4][5]. The ligand is immobilized on an inert polymeric support, such as Amberchrom® CG-71, creating a stationary phase with a high affinity for specific metal ions[2].
This guide provides a comprehensive overview of the principles, performance characteristics, and detailed protocols for utilizing DGA-impregnated resins, with a primary focus on applications in nuclear waste processing, actinide analysis, and lanthanide recovery.
Principle of Separation: The Mechanism of DGA Complexation
The separation capability of DGA resins is rooted in the coordination chemistry of the diglycolamide ligand. The central ether oxygen and the two adjacent carbonyl oxygens of the DGA molecule form a tridentate binding site that strongly chelates metal ions, particularly trivalent actinides (An³⁺) and lanthanides (Ln³⁺).
The extraction process is highly dependent on the concentration of the acid in the aqueous mobile phase, typically nitric acid (HNO₃) or hydrochloric acid (HCl). The general mechanism follows:
-
Complexation in High Acid: In solutions of high acid concentration (e.g., 1-8 M HNO₃), the DGA ligand readily forms stable, neutral metal-nitrato complexes (e.g., M(NO₃)₃(DGA)ₓ). This complex is lipophilic and partitions strongly into the stationary phase, effectively retaining the metal ion on the resin[6][7]. The high acid concentration facilitates the formation of the neutral metal-nitrate species required for extraction.
-
Elution in Low Acid: By significantly reducing the acid concentration of the mobile phase (e.g., <0.1 M HNO₃), the equilibrium is shifted. The metal-ligand complex becomes less stable, and the metal ion partitions back into the aqueous phase, allowing it to be eluted from the column[2][6].
This reversible, acid-driven retention mechanism allows for the selective capture and release of target analytes.
Caption: Metal Ion Complexation and Elution Mechanism on DGA Resin.
Key Performance Characteristics
Selectivity and Acid Dependency
DGA resins exhibit remarkable selectivity for trivalent actinides and lanthanides over most alkali metals, alkaline earth metals, and many transition metal ions[2]. The strength of retention, measured by the capacity factor (k') or distribution coefficient (Kd), is strongly correlated with the acid concentration of the mobile phase.
| Analyte | 0.1 M HNO₃ (k') | 1 M HNO₃ (k') | 4 M HNO₃ (k') | 8 M HNO₃ (k') | 4 M HCl (k') | 8 M HCl (k') |
| Am(III) | Low | >100 | >1000 | >1000 | >100 | >1000 |
| Cm(III) | Low | >100 | >1000 | >1000 | >100 | >1000 |
| Eu(III) | Low | >100 | >1000 | >1000 | >100 | >1000 |
| U(VI) | Low | ~10 | >100 | >100 | ~10 | ~100 |
| Th(IV) | ~10 | >100 | >1000 | >1000 | >1000 | >1000 |
| Pu(IV) | >100 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Sr(II) | <1 | <1 | <1 | <1 | <1 | <1 |
| Cs(I) | <1 | <1 | <1 | <1 | <1 | <1 |
Note: This table presents synthesized, approximate k' values based on trends described in the literature[1][2][6]. Actual values depend on specific resin batch, temperature, and matrix composition.
Resin Capacity
The loading capacity of the resin is a critical parameter for preparative-scale separations. For resins containing 40% by weight TODGA or TEHDGA, the capacity for Europium (Eu), a common surrogate for trivalent actinides, is approximately 0.086 mmol/mL of packed resin bed[2].
Chemical and Physical Stability
DGA resins are robust and show minimal leaching of the extractant under typical operating conditions involving nitric and hydrochloric acid[2]. This ensures reproducible performance over multiple separation cycles. The polymeric backbone provides excellent physical stability for use in packed columns.
Application Note 1: Grouped Actinide & Lanthanide Separation
Objective: To perform a group separation of trivalent actinides (e.g., Am, Cm) and lanthanides from a simulated high-level waste (HLW) stream containing various fission and activation products.
Methodology Summary: The methodology leverages the high affinity of DGA resin for An(III) and Ln(III) ions in concentrated nitric acid.
-
Sample Preparation: The sample is adjusted to a matrix of 3-4 M HNO₃.
-
Loading: The adjusted sample is loaded onto a DGA resin column preconditioned with 3-4 M HNO₃. An(III), Ln(III), and other strongly retained ions like Pu(IV) and Th(IV) are captured on the resin.
-
Washing: The column is washed with several volumes of 3-4 M HNO₃ to elute weakly retained ions such as Sr(II), Cs(I), and certain transition metals.
-
Elution: The grouped An(III) and Ln(III) fraction is stripped from the column using a dilute acid, typically 0.1 M HCl or 0.1 M HNO₃[6]. This eluate is now significantly cleaner and ready for subsequent, more specific separations (e.g., An/Ln partitioning) or analysis.
Expected Outcome: High recovery (>99%) of the trivalent actinide and lanthanide fraction, with excellent decontamination from the bulk of matrix contaminants. This approach is fundamental to processes like GANEX (Grouped Actinide Extraction)[8][9].
Detailed Experimental Protocols
The following protocols provide a framework for laboratory-scale separations using commercially available DGA resin (e.g., 50-100 µm particle size).
Protocol 1: Chromatography Column Preparation
-
Resin Slurry Preparation: Weigh the required amount of DGA resin. Create a slurry using a 50:50 mixture of the resin and deionized water or a suitable acid (e.g., 0.1 M HNO₃).
-
Column Packing: Secure a chromatography column in a vertical position with the outlet closed. Pour the resin slurry into the column. Allow the resin to settle, then open the outlet to drain the liquid, ensuring a packed bed forms without voids or channels.
-
Bed Conditioning: Once a uniform bed is packed, do not allow it to run dry. Pass at least 5-10 column volumes (CV) of the preconditioning acid (e.g., 4 M HNO₃ for sample loading) through the column to ensure the resin is fully equilibrated with the loading solution. This step is critical for achieving sharp elution peaks and reproducible retention[10].
Protocol 2: General Separation Workflow
This protocol outlines a complete load-wash-elute cycle for isolating a target analyte group.
Caption: General workflow for separation using DGA resin.
-
Sample Preparation: Dissolve or dilute the sample in the loading acid (e.g., 4 M HNO₃). Ensure any solids are fully dissolved or filtered out.
-
Column Loading: Pass the prepared sample through the conditioned column at a controlled flow rate. A typical rate for a gravity-fed analytical column is 1-2 drops per second. Forcing a high flow rate can compromise separation efficiency.
-
Column Washing: After the entire sample has passed into the resin bed, wash the column with 3-5 CV of the loading acid. This removes any remaining matrix components that are not retained by the resin.
-
Analyte Elution: Change the mobile phase to the stripping solution (e.g., 0.1 M HCl). Discard the first ~0.5 CV of effluent (which is the hold-up volume of loading acid) and then begin collecting the analyte fraction. Continue elution with approximately 5 CV of the stripping solution to ensure complete recovery.
-
Column Regeneration: The column can be prepared for the next run by washing with deionized water and then re-conditioning with the loading acid as described in Protocol 1.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Analyte Recovery | Incomplete elution; sample precipitation on column; improper sample pH/acid concentration. | Increase the volume of stripping solution; ensure sample is fully dissolved and acid-adjusted before loading; verify pH/molarity of all solutions. |
| Early Analyte Breakthrough | Column overloading; flow rate too high; channeling in the resin bed. | Reduce sample load to stay below resin capacity[2]; decrease flow rate to allow for proper equilibration; repack the column to ensure a uniform bed. |
| Broad or Tailing Peaks | Poor column packing (channeling); slow kinetics; mixed speciation of analyte. | Repack column carefully; decrease flow rate; ensure consistent oxidation state of analytes (e.g., for Pu, Np) if applicable[11]. |
| Column Clogging | Particulates in the sample; precipitation of components on the column. | Filter all samples before loading; consider a pre-filter column for complex matrices[12][13]. |
References
-
Taylor & Francis. (2018, May 23). Applications of Diglycolamide Based Solvent Extraction Processes in Spent Nuclear Fuel Reprocessing, Part 1: TODGA. Retrieved from [Link]
-
Verlinden, B., et al. (2022, August 17). Molecular Dynamics Study of the Aggregation Behavior of N,N,N′,N′-Tetraoctyl Diglycolamide. PMC. Retrieved from [Link]
-
Galan, K., et al. (n.d.). A new method for separating first row transition metals and actinides from synthetic melt glass. Journal of Radioanalytical and Nuclear Chemistry. Retrieved from [Link]
-
Vajda, N., et al. (n.d.). Determination of actinides in radioactive waste after separation on a single DGA resin column. Semantic Scholar. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Applications of Diglycolamide Based Solvent Extraction Processes in Spent Nuclear Fuel Reprocessing, Part 1: TODGA. Retrieved from [Link]
-
Sari, A., et al. (2025). Mutual actinides separation by column separation method using impregnated resin for high accurate actinides analysis. Progress in Nuclear Science and Technology, 7. Retrieved from [Link]
-
Sosulin, I. S., & Lisouskaya, A. (n.d.). Assessing the Radiation Stability of Key Ligands in Nuclear Waste Separation. OSTI.GOV. Retrieved from [Link]
-
SRNL. (n.d.). Process for the Recovery of Actinide and Lanthanide Oxides via Thermal Decomposition and Calcination of DGA Resin. OSTI.GOV. Retrieved from [Link]
-
Gujar, R.B., et al. (2025, January 17). Nuclear waste remediation: counter-current extraction with N,N,N',N'-tetraoctyl diglycolamide (TODGA). IAEA. Retrieved from [Link]
-
Horwitz, E. P., et al. (n.d.). NOVEL EXTRACTION CHROMATOGRAPHIC RESINS BASED ON TETRAALKYLDIGLYCOLAMIDES: CHARACTERIZATION AND POTENTIAL APPLICATIONS. Eichrom Technologies. Retrieved from [Link]
-
Lapi, S., et al. (n.d.). Characterization of Actinide Resin for Separation of 51,52gMn from Bulk Target Material. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide). PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bis-(2-ethylhexyl) carbamoyl methoxy phenoxy-bis-(2-ethylhexyl) acetamide [BenzoDODA] - First selective extractant for plutonium(IV) recovery (SEPUR) from acidic media. Retrieved from [Link]
-
Zhidkova, O. B., et al. (2020, February 12). Linear 2-Ethylhexyl Imidophosphoric Esters as Effective Rare-Earth Element Extractants. MDPI. Retrieved from [Link]
-
PubMed. (2019, June 21). Microcolumn lanthanide separation using bis-(2-ethylhexyl) phosphoric acid functionalized ordered mesoporous carbon materials. Retrieved from [Link]
-
Noyes, K.L., et al. (2025, August 6). Synthesis and Evaluation of Resins for Actinide Separations. ResearchGate. Retrieved from [Link]
- NextSDS. (n.d.). Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)- — Chemical Substance Information. Retrieved from https://www.nextsds.com/chemical/substance/10669087-46-1
-
Smith, M., et al. (2021, July 20). Separation of Lanthanide Isotopes from Mixed Fission Product Samples. OSTI.GOV. Retrieved from [Link]
-
Argonne National Laboratory. (n.d.). Developing Inorganic Resins for Radium and Actinium Generators and Purifications. Retrieved from [Link]
-
Horwitz, E. P., et al. (n.d.). Extraction Chromatography of Actinides and Selected Fission Products. Eichrom Technologies. Retrieved from [Link]
-
Van Hecke, K., et al. (n.d.). Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products. Semantic Scholar. Retrieved from [Link]
-
Bio-Works. (n.d.). Bio-Works chromatography resins & prepacked columns. Retrieved from [Link]
- Chemsrc. (2025, August 26). CAS#:669087-46-1 | Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl). Retrieved from https://www.chemsrc.com/en/cas/669087-46-1_1012911.html
-
Bobrovskaya, K.S., et al. (2024, December 17). Sorbent for extraction-chromatographic separation of lanthanides, based on Prefilter resin impregnated with 2-ethylhexylposphonic acid mono-2-ethylhexyl ester. Radiochemistry. Retrieved from [Link]
-
Verlinden, B., et al. (2022, October 3). Solvent Optimization Studies for a New EURO- GANEX Process with 2,2'-Oxybis(N,N-di-n. Document Server@UHasselt. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Extraction kinetics of lithium ions by N,N-bis(2-ethylhexyl)acetamide from simulated brine using rising single drop method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separating lanthanides and actinides from nitric acid solutions by using N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA). Retrieved from [Link]
- ChemicalBook. (n.d.). Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)- CAS. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506385.htm
-
PMC. (n.d.). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. Retrieved from [Link]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. Characterization of Actinide Resin for Separation of 51,52gMn from Bulk Target Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.anl.gov [publications.anl.gov]
Application Note & Protocol: Laboratory Synthesis of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)
Disclaimer: This document is intended for informational purposes for trained research professionals in a controlled laboratory setting. The synthesis of chemical compounds involves potentially hazardous materials and should only be undertaken by individuals with the appropriate expertise and access to a suitable, well-ventilated laboratory equipped with personal protective equipment (PPE) and safety protocols. The author and publisher are not liable for any damages or injuries resulting from the use or misuse of this information. Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Introduction: The Role and Significance of Diglycolamides
2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), also known as Tetra(2-ethylhexyl) diglycolamide (TEHDGA), is a member of the diglycolamide class of compounds.[1] These molecules are of significant interest due to their chelating properties, which enable them to form stable complexes with various metal ions. Specifically, TEHDGA has been extensively studied for its application as a solvent extractant in the partitioning of lanthanides and actinides from nuclear waste streams.[2][3] The chemical structure of TEHDGA, featuring a central ether oxygen and two amide functionalities with bulky, branched alkyl chains, imparts favorable solubility in organic solvents and a high affinity for trivalent metal ions.
This application note provides a detailed protocol for the laboratory-scale synthesis of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) via the amidation of diglycolic acid with bis(2-ethylhexyl)amine. The causality behind key experimental choices, purification strategies, and analytical characterization methods are discussed to provide a comprehensive guide for researchers.
Synthetic Strategy: Amidation of Diglycolic Acid
The most common and straightforward laboratory synthesis of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) involves the reaction of diglycolic acid with bis(2-ethylhexyl)amine. This is a classic amidation reaction where the carboxylic acid groups of diglycolic acid are converted to amide groups. To facilitate this transformation, a coupling agent or prior activation of the carboxylic acid is typically required to overcome the relatively low reactivity of the free acid with the secondary amine.
A common approach is the conversion of diglycolic acid to diglycolyl chloride, a more reactive acyl chloride, which then readily reacts with bis(2-ethylhexyl)amine. This two-step, one-pot synthesis is often preferred for its efficiency and high yields.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Diglycolic Acid | 110-99-6 | 134.09 | 10.0 g (0.0746 mol) | ≥98% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 25 mL (excess) | ≥99% |
| Bis(2-ethylhexyl)amine | 106-20-7 | 241.46 | 39.6 g (0.164 mol) | ≥98% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 25 mL | ≥99% |
| Toluene | 108-88-3 | 92.14 | 250 mL | Anhydrous |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 200 mL | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Aqueous Solution | |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated Aqueous Solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Safety Precaution: Thionyl chloride is a corrosive and toxic reagent. All manipulations involving thionyl chloride must be performed in a certified fume hood with appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles.
Reaction Setup and Procedure
The synthesis can be visualized as a two-stage process occurring in a single reaction vessel.
Caption: Workflow for the synthesis of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide).
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add diglycolic acid (10.0 g, 0.0746 mol) and anhydrous toluene (100 mL).
-
Slowly add thionyl chloride (25 mL, excess) to the suspension via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude diglycolyl chloride as an oily residue. Causality: The use of excess thionyl chloride ensures complete conversion of the dicarboxylic acid to the diacyl chloride. Toluene serves as a suitable solvent for this step.
-
-
Amidation:
-
In a separate 500 mL flask, dissolve bis(2-ethylhexyl)amine (39.6 g, 0.164 mol) and triethylamine (25 mL) in anhydrous dichloromethane (200 mL).
-
Cool this amine solution to 0°C in an ice bath.
-
Dissolve the crude diglycolyl chloride from the previous step in anhydrous dichloromethane (50 mL).
-
Add the diglycolyl chloride solution dropwise to the cold amine solution over a period of 30-45 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight. Causality: The reaction is performed at 0°C to control the exothermic reaction between the acyl chloride and the amine. Triethylamine is used as a base to neutralize the HCl byproduct generated during the amidation, driving the reaction to completion.
-
Workup and Purification
-
Aqueous Wash:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL). Causality: The sodium bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane).
-
Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield the final product, 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), as a colorless to pale yellow oil.
-
Characterization
The identity and purity of the synthesized 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O stretch.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps involving volatile, corrosive, or toxic reagents (e.g., thionyl chloride, toluene, dichloromethane) must be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide). By following the outlined procedures for reaction, workup, and purification, researchers can obtain this valuable chelating agent in good yield and high purity for various applications, particularly in the field of selective metal ion extraction.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20752250, 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide). Retrieved from [Link]
-
Ansari, S. A., et al. (2016). Synthesis and extraction studies with a rationally designed diamide ligand selective to actinide(iv) pertinent to the plutonium uranium redox extraction process. RSC Advances, 6(54), 49033-49041. [Link]
-
Sasaki, Y., et al. (2001). Extraction of actinides(III), (IV), (V), (VI), and lanthanides(III) by structurally tailored diamides. Solvent Extraction and Ion Exchange, 19(1), 91-103. [Link]
- NextSDS. (n.d.). Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)-. Retrieved from https://www.nextsds.com/en/search/cas/669087-46-1
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Cuillerdier, C., Musikas, C., & Nigond, L. (1992). Diamides as actinides extractants for various wastes treatment. INIS-FR--580. [Link]
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Wang, D., et al. (2024). Enhancing the Selectivity of Trivalent Actinide over Lanthanide Using Asymmetrical Phenanthroline Diamide Ligands. Inorganic Chemistry, 63(6), 2829-2838. [Link]
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Milyukov, V. A., et al. (2022). Sterical Driving Minor Actinide Selectivity of Bi-pyridyl Diamides: Ortho- vs. Para-Substitution. Molecules, 27(24), 8899. [Link]
- ChemicalBook. (n.d.). Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)- | 669087-46-1. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61434389.htm
- Watson International. (n.d.). Acetamide, 2,2′-oxybis[N,N-bis(2-ethylhexyl)- CAS 669087-46-1. Retrieved from https://www.watson-int.com/Acetamide-2-2-oxybis-N-N-bis-2-ethylhexyl---CAS-669087-46-1--20101.html
-
Al-Shahrani, A. A. (2014). Gas-Phase Ion/Ion Reactions of Ytterbium(III) Complexes of N,N,N′,N′-Tetra-2-ethylhexyl Diglycolamide with Lipid Anions. Journal of The American Society for Mass Spectrometry, 25(6), 1017-1024. [Link]
-
Chen, C.-H., et al. (2020). Development of di(2-ethylhexyl) phthalate-containing thioglycolic acid immobilized chitosan mucoadhesive gel as an alternative hormone therapy for menopausal syndrome. Journal of the Chinese Medical Association, 83(1), 89-96. [Link]
- Chemsrc. (n.d.). CAS#:669087-46-1 | Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl). Retrieved from https://www.chemsrc.com/en/cas/669087-46-1_1189448.html
- Lide Pharmaceuticals Ltd. (n.d.). Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)- CAS NO.669087-46-1. Retrieved from https://www.lide-pharma.com/acetamide-2-2-oxybis-n-n-bis-2-ethylhexyl-cas-no-669087-46-1-p5011736.html
-
Singh, D. K., et al. (2018). Minimizing the aggregation of diglycolamide reverse micelles in the n-dodecane phase with bis-(2-ethylhexyl)phosphoric acid “reactive” phase modifier. New Journal of Chemistry, 42(11), 8891-8899. [Link]
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Lewandowski, G., et al. (2020). Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. Molecules, 25(8), 1969. [Link]
-
Orion Chem Pvt Ltd. (n.d.). N,N,N,N Tetra (2 Ethylhexyl) Diglycolamide (TEHDGA). Retrieved from [Link]
-
Singh, D. K., et al. (2018). Minimizing the aggregation of diglycolamide reverse micelles in the n-dodecane medium with bis-(2-ethylhexyl)phosphoric acid "reactive" modifier. New Journal of Chemistry, 42(11), 8891-8899. [Link]
-
Zhang, L., et al. (2016). Liquid-liquid Extraction of U(Ⅵ) and Pu(Ⅳ) with 2,2′-((4-Ethoxy-1,2-phenylene) bis (oxy)) bis (N,N-bis(2-ethylhexyl)acetamide). Journal of Nuclear and Radiochemistry, 38(4), 213-219. [Link]
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- 2. Synthesis and extraction studies with a rationally designed diamide ligand selective to actinide(iv) pertinent to the plutonium uranium redox extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orionchem.com [orionchem.com]
Application Note: Heavy Metal and Actinide Recovery Using 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) (TEHDGA)
Target Audience: Researchers, separation scientists, and drug development professionals dealing with radiochemical processing, heavy metal remediation, and complex aqueous waste streams.
Executive Summary
The compound 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) , universally referred to as TEHDGA (Tetra(2-ethylhexyl)diglycolamide), is a structurally robust, neutral extractant. It has become a cornerstone molecule in advanced solvent extraction frameworks—most notably the ALSEP (Actinide Lanthanide SEParation) process—for partitioning trivalent actinides and lanthanides from high-level liquid waste[1]. Due to its highly branched alkyl structure, TEHDGA exhibits exceptional radiolytic stability and high separation factors for heavy metals, making it highly translatable to industrial rare earth element (REE) purification and radiopharmaceutical isotope recovery.
Mechanistic Principles of TEHDGA Extraction
TEHDGA operates via a neutral solvation mechanism. Unlike acidic extractants (e.g., HDEHP) that require the exchange of protons to bind metal cations, TEHDGA coordinates directly with the neutral metal-anion complex. The oxygen atoms within its ether and amide groups serve as electron-rich donor sites that encapsulate the target metal ion.
-
Causality of Co-Extraction: Because TEHDGA is a neutral ligand, the extraction of a metal cation (e.g., Nd³⁺, Am³⁺) must be accompanied by aqueous anions (e.g., NO₃⁻, SCN⁻) to maintain charge neutrality in the organic phase. For example, in thiocyanate media, the extracted species forms as a highly hydrophobic RE(SCN)₃·2TEHDGA complex[2].
-
Mitigating Third-Phase Formation: A critical physical challenge in TEHDGA solvent extraction is "third-phase formation." As TEHDGA extracts metals and acids, it forms reverse micelles. At high metal loadings, dipole-dipole interactions cause these polar micelles to aggregate, splitting the organic phase into a diluent-rich light phase and a metal-rich heavy phase[3].
-
The Solution: The addition of a phase modifier, such as 5% (v/v) isodecanol, solvates the polar cores of these reverse micelles. This sterically hinders their aggregation, maintaining a homogeneous organic phase and ensuring hydraulic stability in industrial contactors[3].
Experimental Workflows & Protocols
Caption: Liquid-Liquid Extraction workflow using TEHDGA for heavy metal recovery.
Protocol: Liquid-Liquid Extraction of Rare Earths from Thiocyanate Medium
This self-validating protocol outlines the separation of heavy rare earths (e.g., Erbium) from Yttrium, leveraging the thermodynamic properties of TEHDGA[2].
Materials Required:
-
Extractant: 0.1 M TEHDGA (Purity ≥ 98%)
-
Diluent: n-dodecane (Analytical Grade)
-
Phase Modifier: Isodecyl alcohol (Isodecanol)
-
Aqueous Feed: 0.03 M Sodium Thiocyanate containing Er(III) and Y(III)
-
Stripping Agent: 0.1 M Oxalic acid
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve TEHDGA in n-dodecane to achieve a 0.1 M concentration. Add isodecyl alcohol to a final concentration of 5% (v/v).
-
Causality: n-dodecane provides a low-viscosity, radiolytically stable matrix. Isodecanol is strictly required to prevent reverse micellar aggregation (third-phase formation) during heavy metal loading[3].
-
-
Aqueous Feed Adjustment: Prepare the target metal solution in 0.03 M sodium thiocyanate.
-
Causality: Thiocyanate acts as the co-extracted anion, facilitating the formation of the neutral RE(SCN)₃·2TEHDGA complex necessary for phase transfer[2].
-
-
Equilibration (Extraction): Contact equal volumes (O:A ratio = 1:1) of the organic solvent and aqueous feed in a thermostated extraction vial. Agitate vigorously for 10 minutes at 25°C.
-
Causality: 10 minutes ensures complete thermodynamic equilibrium. Temperature control is critical because the extraction is an exothermic process (ΔH = -14.27 kJ/mol for Yttrium); elevated temperatures will drastically decrease extraction efficiency[2].
-
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete phase disengagement.
-
Stripping (Recovery): Separate the metal-loaded organic phase. Contact it with an equal volume of 0.1 M oxalic acid for 10 minutes.
-
Causality: Oxalic acid acts as a strong water-soluble chelator, overcoming the TEHDGA-metal binding affinity and quantitatively stripping the rare earths back into a fresh aqueous phase[2].
-
-
Self-Validation & QC: Analyze the initial feed, the raffinate (depleted aqueous phase), and the stripping solution using ICP-MS. A mass balance calculation must yield ≥ 98% recovery to validate that no metal complexes precipitated into an unseen third phase at the interface.
Quantitative Data & Extraction Thermodynamics
The efficacy of TEHDGA is highly dependent on the aqueous medium and the specific metal ions targeted. Table 1 summarizes key extraction parameters validated in recent literature.
Table 1: Thermodynamic Parameters and Separation Factors for TEHDGA
| Metal System | Aqueous Medium | Extracted Species | Separation Factor | Enthalpy (ΔH) |
| Er(III) / Y(III) | 0.03 M Thiocyanate | RE(SCN)₃·2TEHDGA | 6.4 (Er over Y) | -14.27 kJ/mol (for Y) |
| Th(IV) / U(VI) | 0.5 - 1.5 M HNO₃ | Th(NO₃)₄·2TEHDGA | ~300 (Th over U) | N/A |
| Am(III) / Ln(III) | High-Level PUREX Waste | Am(NO₃)₃·2TEHDGA | High (with ALSEP) | Exothermic |
Note: TEHDGA exhibits a remarkably high separation factor (~300) for Thorium over Uranium in nitric acid, making it a prime candidate for advanced nuclear fuel cycles[4].
Advanced Implementations: Extraction Chromatography (EXC)
For analytical-scale radiochemistry or low-level waste recovery where liquid-liquid extraction is impractical, TEHDGA can be adapted into Extraction Chromatography (EXC). In this modality, TEHDGA is impregnated onto a porous solid support (e.g., Amberchrom-CG71) to create a stationary phase (commercially analogous to branched DGA Resins)[5].
Causality of EXC Behavior: In EXC, the extractant is essentially neat (undiluted) on the resin surface. Consequently, the hyper-stoichiometric acid dependency often seen in liquid-liquid systems is reduced. While the sterically hindered branched chains of TEHDGA result in slightly lower overall metal uptake compared to straight-chain analogs (like TODGA), they offer unique selectivities for specific actinide separations in highly concentrated acidic environments without the risk of third-phase formation[5].
Caption: Mechanism of TEHDGA metal complexation and third-phase mitigation.
Sources
preventing third phase formation in 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) extraction systems
Welcome to the Technical Support Center for 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) —commonly known as TEHDGA . This branched diglycolamide is a premier extractant used by researchers and scientists for the partitioning of trivalent actinides and lanthanides from high-level liquid waste (HLW), as well as in the purification of medical radioisotopes.
While TEHDGA exhibits excellent extraction efficiency, its deployment in non-polar diluents like n-dodecane is frequently hindered by third phase formation . This guide provides field-proven diagnostics, mechanistic insights, and self-validating protocols to help you engineer stable, homogeneous extraction systems.
Part 1: Mechanistic Diagnostics (The Causality of Phase Splitting)
To troubleshoot third phase formation, one must first understand the thermodynamic and supramolecular causality behind it.
During the solvent extraction of highly polar metal ions (e.g., Nd³⁺, Am³⁺) and nitric acid (HNO₃), TEHDGA molecules coordinate around the target species to form reverse micelles. Because the bulk diluent (n-dodecane) is non-polar, these polar metal-solvates suffer from a severe polarity mismatch[1].
As metal and acid loading increases, these reverse micelles undergo extensive aggregation. Once the concentration of these aggregates exceeds the Limiting Organic Concentration (LOC) , the organic phase can no longer sustain a single continuous phase[1]. It splits into two: a light, diluent-rich phase, and a heavy, highly viscous "third phase" containing nearly all the TEHDGA, metal complexes, and acid[1].
To prevent this, phase modifiers (co-surfactants) are introduced. Modifiers like DHOA (di(n-hexyl)octanamide) or TBP (tri-n-butyl phosphate) interact directly with the extracted metallic cation or its outer coordination sphere, disrupting the supramolecular organization and keeping the aggregate size below the critical threshold[2][3].
Fig 1. Mechanism of third phase formation and disruption by phase modifiers in TEHDGA systems.
Part 2: Troubleshooting FAQs
Q1: My 0.2 M TEHDGA / n-dodecane system splits into three phases when extracting from >3 M HNO₃. Why does this happen, and how do I fix it? A1: TEHDGA alone in n-dodecane has a low LOC for nitric acid and trivalent metals. The polarity of the resulting reverse micelles causes them to de-mix from the aliphatic diluent. To fix this, you must add a phase modifier. Adding 1 M of a modifier like DHOA, isodecanol, or n-decanol acts as a co-surfactant, breaking the large aggregates into smaller, soluble mixed micelles[2][4].
Q2: Which phase modifier is optimal for TEHDGA systems: DHOA, Isodecanol, or TBP? A2: While 1 M isodecanol and n-decanol can completely prevent third phase formation even at extreme acidities (up to 15.7 M HNO₃), DHOA is the industry standard for TEHDGA systems[4].
-
The Causality: DHOA provides optimal distribution ratios ( D ) for Am(III) and lanthanides at both high and low acid concentrations[4]. This ensures efficient extraction and allows for easy stripping using dilute acid. Furthermore, DHOA has been proven to suppress the radiolytic degradation of TEHDGA, making it vastly superior for highly radioactive feeds[5].
Q3: Does the radiolytic degradation of TEHDGA exacerbate third phase formation? A3: Yes. Gamma irradiation cleaves the –C-N and ether bonds of the TEHDGA molecule[5]. These degradation products alter the thermodynamics of the organic phase, often lowering the LOC and promoting premature phase splitting. The addition of DHOA mitigates this by absorbing radiolytic energy and stabilizing the solvent system[5].
Part 3: Quantitative Data & Benchmarks
The following table summarizes the impact of various phase modifiers on a standard 0.2 M TEHDGA / n-dodecane solvent system.
| Phase Modifier (1 M) | Max Tolerable Aqueous HNO₃ (LOC) | Impact on Am(III) Extraction | Radiolytic Protection |
| None (Control) | < 3.0 M | Baseline | Poor |
| DHOA | 7.8 M[4] | Optimal (Maintains high D at high acidity, low D at low acidity for stripping)[4] | Excellent (Suppresses degradation)[5] |
| Isodecanol | > 15.7 M[4] | Sub-optimal (Suppresses metal extraction too heavily)[4] | Moderate |
| n-Decanol | > 15.7 M[4] | Sub-optimal (Suppresses metal extraction too heavily)[4] | Moderate |
| TBP | ~ 8.0 M | Moderate (Alters transition state complexes)[2] | Good |
Part 4: Self-Validating Experimental Protocol
To ensure your extraction system is thermodynamically stable, you must empirically determine the LOC and validate the supramolecular structure of your organic phase. Do not rely solely on visual inspection; use Dynamic Light Scattering (DLS) to guarantee system stability.
Protocol: Determination of LOC and Modifier Efficacy
Step 1: Solvent Preparation Prepare a binary organic solution containing 0.2 M TEHDGA and 1.0 M DHOA in n-dodecane.
-
Causality: n-dodecane is chosen for its low toxicity and high radiolytic stability compared to aromatic diluents. DHOA is added precisely at 1.0 M to provide sufficient co-surfactant molecules to replace water in the outer coordination sphere of the extracted metals[3][4].
Step 2: Aqueous Feed Preparation Prepare a series of aqueous feeds containing the target metal (e.g., Nd³⁺ as a non-radioactive surrogate for Am³⁺) spiked with varying concentrations of HNO₃ (ranging from 1.0 M to 10.0 M).
Step 3: Equilibration Mix equal volumes of the organic and aqueous phases (O:A = 1:1) in a thermostatic water bath at 303 K. Equilibrate via vigorous mechanical stirring for 2 hours.
-
Causality: 2 hours at a controlled 303 K ensures complete thermodynamic equilibrium of the metal-ligand complexation, preventing kinetic artifacts from skewing the LOC data[4].
Step 4: Phase Separation Centrifuge the biphasic mixture at 3000 rpm for 10 minutes to force complete phase separation.
Step 5: Visual & Optical Inspection Carefully observe the organic phase. If the organic phase is cloudy or has split into two distinct layers (a light diluent layer and a heavy yellow/orange layer), the LOC has been exceeded. Record the highest HNO₃ concentration that yields a single, clear organic phase.
Step 6: Self-Validation via DLS (Critical Step) Extract an aliquot of the clear organic phase from the highest stable acid concentration. Analyze it using Dynamic Light Scattering (DLS) at a scattering angle of 90°.
-
Causality: Visual inspection cannot detect pre-critical micellar aggregation. DLS provides a self-validating metric: if the hydrodynamic radius of the reverse micelles is < 10 nm , the system is safely below the LOC and thermodynamically stable[2]. If aggregates are > 10 nm, the system is dangerously close to polydispersion and third phase formation[1][2], requiring an increase in DHOA concentration.
Fig 2. Self-validating experimental workflow for determining LOC and modifier efficacy.
Part 5: References
1.[4] Studies on the Use of N,N,N´,N´-Tetra(2-ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning. I: Investigation on Third-Phase Formation and Extraction Behavior - Taylor & Francis. 4 2. The role phase modifiers for preventing the third phase formation during the extraction trivalent metal ions - IAEA. 3.[2] Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides - Taylor & Francis. 2 4.[3] How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions - Taylor & Francis.3 5.[1] The fate of the organic phase beyond third phase formation - RSC Publishing. 1 6.[5] N′-Tetra(2-Ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning II: Investigation on Radiolytic Stability - Ingenta Connect.5
Sources
- 1. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Studies on the use of N,N,N',N'-Tetra(2-Ethylhexyl) Diglycolamide...: Ingenta Connect [ingentaconnect.com]
optimizing stripping efficiency of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) metal complexes
Welcome to the Technical Support Center for Advanced Separations. As a Senior Application Scientist, I have designed this guide to help researchers, radiochemists, and separation scientists troubleshoot and optimize the stripping efficiency of N,N,N′,N′-tetra(2-ethylhexyl)diglycolamide (TEHDGA) metal complexes.
TEHDGA is a powerful neutral extractant utilized primarily for the partitioning of trivalent actinides (Am³⁺, Cm³⁺) and lanthanides (Ln³⁺) from high-level liquid waste (HLLW)[1]. However, the very thermodynamic affinity that makes TEHDGA an exceptional extractant also makes quantitative stripping (back-extraction) a significant operational challenge.
Diagnostic Decision Tree
Before altering your flowsheet, use the diagnostic logic below to identify the root cause of your stripping failure.
Fig 1. Diagnostic decision tree for troubleshooting TEHDGA stripping failures.
Troubleshooting Guides & FAQs
Q1: Why is my stripping efficiency dropping after multiple extraction cycles even when using 0.01 M HNO₃? Causality: TEHDGA is a neutral extractant that co-extracts nitric acid from the aqueous phase via hydrogen bonding. When you attempt to strip the loaded organic phase with dilute acid (0.01 M HNO₃), the co-extracted HNO₃ partitions back into the aqueous phase, significantly lowering the local pH. Because trivalent f-element extraction by TEHDGA is hyper-stoichiometrically dependent on nitrate concentration, this localized acid buildup shifts the equilibrium back toward extraction, trapping the metals in the organic phase[1]. Self-Validating Solution: Measure the pH of your aqueous strip raffinate. If it is significantly lower than your initial 0.01 M HNO₃ feed, acid co-extraction is your culprit. Switch to a buffered complexant system (e.g., DTPA in guanidine carbonate or citric acid) to provide a thermodynamic sink that resists pH shifts[2].
Q2: I am experiencing third phase formation during high metal loading. How do I resolve this without compromising stripping? Causality: Third phase formation (reverse micellar aggregation) occurs when the solubility limit of the highly polar metal-TEHDGA complex in the non-polar diluent (e.g., n-dodecane) is exceeded. Solution: Introduce a phase modifier. Adding 5% to 30% (v/v) isodecanol or 0.5 M N,N-dihexyloctanamide (DHOA) disrupts these micellar aggregates[1]. While excessive modifier can slightly depress extraction distribution ratios (D-values), it generally improves stripping kinetics by lowering the viscosity of the organic phase and preventing aggregation at the liquid-liquid interface.
Q3: How do I selectively strip Actinides (Am/Cm) from Lanthanides (Eu/Nd) co-extracted in the TEHDGA phase? Causality: TEHDGA co-extracts both groups with high affinity. To separate them during stripping, you must exploit the slightly softer Lewis acid character of actinides. Solution: Implement the ALSEP (Actinide-Lanthanide Separation) methodology. Strip actinides selectively using a polyaminocarboxylic acid like DTPA buffered at pH 2.0-3.0, which forms stronger aqueous complexes with actinides than lanthanides[3]. Subsequently, strip the remaining lanthanides using an aqueous-soluble diglycolamide, such as 0.3 M TEDGA (Tetraethyldiglycolamide) in 1.0 M HNO₃[4][5].
Q4: My solvent has been exposed to high gamma doses (>500 kGy). Extraction remains high, but stripping has completely failed. Why? Causality: Radiolysis of TEHDGA cleaves the ether and amide bonds, generating acidic degradation products (e.g., substituted glycolic acids). While intact, neutral TEHDGA readily releases metals at low acidity, these newly formed acidic degradants act as cation exchangers. They strongly retain the metal ions in the organic phase at low pH, destroying stripping efficiency[6]. Self-Validating Solution: Perform a solvent wash step using 0.2 M Na₂CO₃ prior to extraction. If the stripping efficiency recovers in the next cycle, acidic radiolytic degradants were the cause. The alkaline wash deprotonates and removes these water-soluble acidic impurities from the organic phase[5].
Quantitative Data Summaries
Table 1: Comparison of Stripping Agents for TEHDGA Metal Complexes
| Stripping Agent | Primary Mechanism | Stripping Efficiency | Best Application |
| 0.01 M HNO₃ | Acid reduction | Low/Variable | Simple flowsheets; requires multiple contacts due to acid buildup. |
| 0.05 M DTPA + Citrate Buffer | Aqueous complexation | >99% (in 3 stages) | Selective Actinide (Am/Cm) stripping (ALSEP process)[3]. |
| 0.3 M TEDGA in 1.0 M HNO₃ | Competitive complexation | >95% | Bulk Lanthanide stripping from loaded organic phases[5]. |
| 0.5 M Oxalic Acid | Precipitation / Complexation | Quantitative | Rare Earth stripping from thiocyanate media[7]. |
Table 2: Phase Modifiers and their Impact on TEHDGA Systems
| Phase Modifier | Concentration | Effect on Third Phase | Impact on Stripping |
| Isodecanol | 5% - 30% (v/v) | Increases loading limit | Lowers viscosity, improving phase disengagement and stripping kinetics[1]. |
| DHOA | 0.5 M | Prevents aggregation | Acts as a co-extractant; maintains high extraction while preventing third phase[1]. |
Experimental Protocols
SOP: Selective Actinide Stripping via ALSEP Methodology
This protocol details the self-validating workflow for stripping Am³⁺ selectively from a TEHDGA/n-dodecane organic phase loaded with both actinides and lanthanides[3][4].
Reagents Required:
-
Loaded Organic Phase: 0.05 M TEHDGA + 0.5 M HEH[EHP] in n-dodecane.
-
Actinide Strip Solution: 0.015 M DTPA (Diethylenetriaminepentaacetic acid) + 0.175 M Ammonium Citrate, adjusted to pH 2.0.
-
Lanthanide Strip Solution: 0.3 M TEDGA in 1.0 M HNO₃.
Step-by-Step Methodology:
-
Actinide Stripping (Thermodynamic Sink): Contact the loaded organic phase with the Actinide Strip Solution at an Organic-to-Aqueous (O/A) ratio of 1:1 in a temperature-controlled vessel at 25°C.
-
Equilibration: Agitate vigorously (e.g., 1500 rpm using a magnetic stirrer) for exactly 15 minutes to ensure complete mass transfer.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure crisp phase disengagement.
-
Actinide Validation: Sample the aqueous phase and analyze via Alpha Spectrometry. The Am³⁺ should be quantitatively transferred to the aqueous phase, while >95% of the Ln³⁺ remains in the organic phase.
-
Lanthanide Stripping: Take the depleted organic phase and contact it with the Lanthanide Strip Solution (0.3 M TEDGA in 1.0 M HNO₃) at an O/A ratio of 1:1. Agitate for 15 minutes and centrifuge.
-
Lanthanide Validation: Analyze the secondary aqueous phase via ICP-MS to confirm quantitative recovery of Eu³⁺ and Nd³⁺.
Fig 2. Thermodynamic push-pull mechanism of actinide stripping via aqueous complexation.
References
-
Studies on the use of N,N,N′,N′-Tetra(2-Ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning II: Investigation on Radiolytic Stability. ResearchGate / Solvent Extraction and Ion Exchange.8
-
Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning. ACS Publications / Chemical Reviews. 1
-
The Actinide-Lanthanide Separation Concept (ALSEP). ResearchGate / Solvent Extraction and Ion Exchange. 4
-
Lanthanide Stripping from ALSEP Solvent using TEDGA. American Nuclear Society (ANS) / Global 2019 Proceedings. 5
-
Characterization of the ALSEP Process at Equilibrium: Speciation and Stoichiometry of the Extracted Complex. National Institutes of Health (NIH) / PMC. 3
-
N,N,N',N' Tetra (2 Ethylhexyl) Diglycolamide (TEHDGA) Specifications & Stripping. Orion Chem Pvt Ltd. 7
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- 2. researchgate.net [researchgate.net]
- 3. Characterization of the ALSEP Process at Equilibrium: Speciation and Stoichiometry of the Extracted Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANS / Electronic Publications / Access Information [epubs.ans.org]
- 6. osti.gov [osti.gov]
- 7. orionchem.com [orionchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsion Formation with 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), a highly effective yet occasionally challenging solvent extractant. This document is designed for researchers, scientists, and drug development professionals who are encountering emulsion formation during liquid-liquid extraction procedures. My goal is to provide you with not just a list of solutions, but a deep, mechanistic understanding of why emulsions form and how to strategically overcome them, ensuring the integrity and efficiency of your separation process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding emulsion formation.
Q1: What is an emulsion, and why is it a problem in my extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic or colloidal droplets within the other.[1] In solvent extraction, this manifests as a cloudy, persistent intermediate layer between your distinct organic and aqueous phases. This is a significant problem because it prevents the clean separation of the two phases, making it difficult or impossible to recover your analyte-containing layer quantitatively.[2][3] This can lead to poor recovery, contamination of your final product, and a general failure of the extraction step.
Q2: What are the primary causes of emulsion when using 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)?
While the properties of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) itself can influence phase behavior, emulsions are most often caused by a combination of physical and chemical factors:
-
Excessive Agitation: High-shear mixing or vigorous shaking provides the physical energy needed to break up one liquid phase into fine droplets, promoting emulsion formation.[1]
-
Presence of Endogenous Surfactants: Your sample matrix is a primary suspect. Compounds like phospholipids, proteins, free fatty acids, or residual detergents act as natural emulsifying agents.[2] These molecules possess both hydrophilic (water-loving) and hydrophobic (oil-loving) regions, allowing them to stabilize the oil-water interface.[1]
-
High Concentration of Extractant: While effective, high concentrations of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) can increase the viscosity of the organic phase, which can hinder the coalescence of dispersed droplets.
-
Presence of Fine Particulates: Undissolved solids in your sample can accumulate at the liquid-liquid interface, physically preventing droplets from merging (a phenomenon known as a Pickering emulsion).
-
Incompatible pH: The pH of the aqueous phase can alter the charge on naturally occurring surface-active compounds, potentially increasing their emulsifying power.[4][5]
Q3: Is prevention possible, and what are the first steps I should take if I see an emulsion forming?
Yes, prevention is always easier than breaking a stable emulsion.[2] The simplest preventative measure is to modify your mixing technique. Instead of vigorous shaking, use gentle, repeated inversions of your separatory funnel or swirl the mixture.[2] This increases the surface area for extraction to occur without applying excessive shear force.
If an emulsion has already formed, the first and simplest step is patience . Allow the vessel to stand undisturbed for 10-60 minutes.[4][5] Often, less stable emulsions will resolve on their own with time. Gentle tapping or slow stirring of the emulsion layer can also encourage the droplets to coalesce.[4][5]
Section 2: Systematic Troubleshooting Guide
If simple waiting does not resolve the issue, follow this systematic approach. This workflow is designed to move from the least invasive to more aggressive techniques.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting emulsion formation.
Step-by-Step Explanation
-
Initial Assessment & Simple Physical Methods: As mentioned, always start with patience. If time alone is insufficient, gentle heating of the vessel in a warm water bath can sometimes help by lowering the viscosity of the phases.
-
Chemical Intervention - Modifying the Aqueous Phase:
-
"Salting Out": This is often the most effective chemical method. The addition of a saturated aqueous solution of sodium chloride (brine) or solid sodium sulfate increases the ionic strength of the aqueous layer.[2][4][5] This decreases the solubility of organic materials in the aqueous phase and disrupts the hydrophilic interactions of the emulsifying agent, causing the emulsion to break.
-
pH Adjustment: If you suspect the emulsion is stabilized by acidic compounds (like fatty acids or detergents), lowering the pH to ~2 with an acid like HCl can neutralize the charge on these molecules, destroying their surfactant properties.[4][5]
-
-
Chemical Intervention - Modifying the Organic Phase:
-
Solvent Addition: Adding a small volume (a few drops to ~1% of the organic phase volume) of a different organic solvent can break an emulsion.[1][2] For example, adding ethanol or isopropanol can alter the polarity of the organic phase, helping to solubilize the emulsifying agent fully into one of the layers.
-
-
Advanced & Mechanical Methods:
-
Centrifugation: If available, a centrifuge is a highly effective, non-destructive method to break an emulsion.[4][5] The applied g-force is usually sufficient to compel the dispersed droplets to coalesce and form distinct layers.
-
Filtration: You can attempt to break the emulsion by passing the entire mixture through a plug of glass wool in a funnel or by using specialized phase separation filter paper.[1][2] The filter provides a surface that promotes coalescence.
-
-
System Re-evaluation: If emulsions are a persistent and severe problem, you must re-evaluate your entire extraction protocol. Consider lowering the concentration of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), changing the organic diluent to one with different properties, or introducing a sample pre-treatment step (e.g., protein precipitation with acetonitrile) to remove the root cause of the emulsion.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Emulsion Breaking by "Salting Out"
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is your "brine."
-
Application: Using a pipette, add the brine dropwise directly to the emulsion layer. Typically, adding a volume equal to 5-10% of the aqueous phase volume is sufficient.
-
Mixing: Gently swirl the separatory funnel. Do not shake. You may see the emulsion start to break apart.
-
Observation: Allow the funnel to stand for 5-15 minutes. Observe the interface for clarification and the formation of two distinct layers.
-
Separation: Once the layers have separated, proceed with your extraction as planned.
Protocol 2: Emulsion Breaking via Centrifugation
-
Transfer: Carefully transfer the entire contents of your separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes.
-
Observation: After centrifugation, you should observe three distinct layers: the upper organic phase, the lower aqueous phase, and a small pellet of any solid particulates at the bottom. The emulsion should be gone.
-
Recovery: Carefully pipette the desired layer out of the centrifuge tube for further processing.
Section 4: Data Interpretation & Advanced Insights
The choice of method depends on the stability of your emulsion and available equipment. The following table summarizes the approaches.
| Method | Principle of Action | Best For | Considerations |
| Patience / Gentle Agitation | Gravity-driven coalescence of unstable droplets. | Weak, recently formed emulsions. | Requires no reagents but can be time-consuming. |
| "Salting Out" | Increases aqueous phase ionic strength, reducing mutual solubility.[2][4] | Most common and effective for many emulsion types. | Ensure the added salt does not interfere with downstream analysis. |
| pH Adjustment | Neutralizes charged surfactant molecules.[4][5] | Emulsions caused by soaps, detergents, or fatty acids. | Analyte of interest must be stable at the new pH. |
| Solvent Addition | Alters polarity of the organic phase to solubilize the emulsifier.[1][2] | Stubborn emulsions where salting out is ineffective. | The added solvent may need to be removed later. |
| Centrifugation | Applies mechanical force to overcome interfacial tension.[2][4] | Highly stable emulsions; viscous phases. | Requires access to a centrifuge of appropriate size. |
| Filtration | Promotes coalescence on a high-surface-area medium.[1][2] | Small-volume extractions. | Can lead to some loss of material on the filter medium. |
The Role of the Diluent
The organic solvent used to dilute the 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) is critical. Aromatic diluents (like toluene) versus aliphatic ones (like dodecane) have different interactions with the extractant and potential emulsifiers. If you consistently face issues, experimenting with a different diluent is a valid troubleshooting step.
Visualizing the Problem
Caption: Mechanism of emulsion stabilization by surfactants.
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Common Problems In Solvent Extraction Systems. Henan Ffaith Industrial Co., Ltd.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- Techniques for Emulsion Breaking for Oil in W
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
- Tackling emulsions just got easier. Biotage.
- 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide).
- Why is the formation of emulsion in solvent extraction considered as a disadvantage? Quora.
Sources
minimizing radiolytic degradation of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) under gamma irradiation
Welcome to the Technical Support Center for actinide partitioning and solvent extraction. As a Senior Application Scientist, I have designed this resource to address the complex radiolytic degradation of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) —commonly referred to as TEHDGA —under high-dose gamma irradiation.
In high-level waste (HLW) processing, TEHDGA is subjected to intense radiation fields. While it is highly robust, absorbing doses up to 0.2 MGy without catastrophic loss of function, prolonged exposure leads to bond cleavage, yielding products that severely disrupt the extraction and stripping of minor actinides like Americium (Am³⁺) 1. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to minimize and manage these degradation pathways.
Diagnostic FAQ & Troubleshooting
Q1: Why does the stripping efficiency of Americium (Am³⁺) drastically decrease after the solvent absorbs gamma doses above 0.2 MGy?
Causality: Gamma radiolysis cleaves the ether and amide bonds of the TEHDGA molecule. While the forward extraction of Am³⁺ at high acidity (e.g., 4.0 M HNO₃) remains relatively unaffected, the cleavage of the ether bond generates acidic degradation products, primarily diglycolic acid monoamide (DGAMA) . At the lower acidities typically required for stripping (e.g., 0.01 M HNO₃), DGAMA strongly coordinates with Am³⁺, effectively trapping the actinide in the organic phase and preventing back-extraction . Resolution: Implement a post-irradiation alkaline wash (Protocol 2). A 5% w/v Na₂CO₃ solution deprotonates DGAMA, rendering it water-soluble and forcing it into the aqueous waste stream, thereby restoring the organic phase's stripping efficiency.
Q2: We observe that TEHDGA degrades much faster when dissolved in n-dodecane compared to its neat form. How can we mitigate this?
Causality: This phenomenon is known as the "sensitization effect." When the n-dodecane diluent is irradiated, it forms highly reactive radical cations. These cations undergo rapid electron transfer reactions with the dissolved TEHDGA molecules, accelerating the radiolytic decay of the extractant far beyond the rate caused by direct gamma photon interactions 2. Resolution: Introduce phase modifiers that double as radiolysis suppressors. The addition of compounds like di(n-hexyl)octanamide (DHOA) or isodecyl alcohol intercepts and scavenges these dodecane radical cations before they can interact with TEHDGA, effectively quenching the indirect degradation pathway 3.
Q3: What analytical techniques are best for monitoring TEHDGA degradation and identifying byproducts?
Causality: TEHDGA breaks down into a complex mixture of neutral amides (like N,N-bis(2-ethylhexyl)glycolamide or BEHGA) and acidic compounds. Relying solely on distribution ratios ( DAm ) is insufficient because neutral products like BEHGA can still extract metals, masking the loss of intact TEHDGA. Resolution: Utilize Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS). Unlike GC-MS, which is better suited for volatile scission products, UHPLC-ESI-MS allows for the direct, accurate quantitation of intact TEHDGA and its heavier, polar degradation products without the need for thermal volatilization or derivatization 2.
Quantitative Data Summary
The following table summarizes the primary radiolytic degradation products of TEHDGA, their mechanistic origins, and targeted mitigation strategies.
| Degradation Product | Chemical Nature | Formation Mechanism | Impact on Extraction Process | Mitigation Strategy |
| BEHGA | Neutral | Cleavage of C-N bond | Competes for Am³⁺ extraction; alters overall solvent selectivity. | Basic alumina column chromatography. |
| DGAMA | Acidic | Cleavage of ether bond | Binds Am³⁺ at low acidity; severely hinders actinide stripping. | 5% w/v Na₂CO₃ alkaline wash. |
| Amines/Alcohols | Polar | Deep fragmentation | Increases viscosity; causes emulsion formation and poor phase disengagement. | Reduced pressure distillation. |
Mechanistic & Workflow Visualizations
Fig 1: Radiolytic degradation pathways of TEHDGA and their functional impacts on extraction.
Fig 2: Step-by-step solvent regeneration workflow for irradiated TEHDGA systems.
Validated Experimental Protocols
Protocol 1: Evaluation of Radiolysis Suppression via Phase Modifiers
Objective: To quantify the protective effect of DHOA against dodecane-sensitized radiolysis of TEHDGA. Rationale: By introducing a competing radical scavenger (DHOA), the electron transfer from dodecane radical cations to TEHDGA is intercepted.
-
Preparation: Prepare two organic phases:
-
Control: 0.2 M TEHDGA in n-dodecane.
-
Test: 0.2 M TEHDGA + 0.5 M DHOA in n-dodecane.
-
-
Irradiation: Expose both samples to a Cobalt-60 gamma source at a dose rate of ~4 kGy/h until a total absorbed dose of 0.5 MGy is reached. Maintain contact with 4.0 M HNO₃ during irradiation to simulate process conditions.
-
Phase Separation: Post-irradiation, centrifuge the samples at 3000 rpm for 5 minutes to ensure complete phase disengagement. Discard the aqueous phase.
-
Quantitation: Analyze the organic phases using UHPLC-ESI-MS to determine the remaining concentration of intact TEHDGA.
-
Validation Check (Self-Validating Step): Calculate the degradation percentage. If the system is functioning correctly, the Test sample must show at least a 40% higher retention of intact TEHDGA compared to the Control sample. If not, verify the purity of the DHOA modifier.
Protocol 2: Post-Irradiation Solvent Cleanup and Regeneration
Objective: To remove acidic and polar degradation products from heavily irradiated TEHDGA, restoring its stripping efficiency. Rationale: Acidic products (DGAMA) are neutralized and washed out via alkaline treatment, while neutral/polar fragments are adsorbed onto basic alumina .
-
Alkaline Wash: Contact the irradiated organic solvent with an equal volume (O:A = 1:1) of 5% w/v Na₂CO₃ solution. Vigorously mix for 15 minutes at room temperature.
-
Phase Separation: Allow the phases to settle. The acidic degradation products (now sodium salts) will partition into the aqueous phase. Separate and discard the aqueous phase. Repeat this wash step twice.
-
Water Wash: Contact the organic phase with ultra-pure water (O:A = 1:1) to remove residual sodium carbonate. Separate phases.
-
Alumina Treatment: Pass the washed organic phase through a column packed with basic alumina (activity grade I) at a flow rate of 1 bed volume per minute. This strips out residual polar organics and neutral degradation products like BEHGA.
-
Validation Check (Self-Validating Step): Perform a test extraction with a known concentration of Am³⁺ tracer at 4.0 M HNO₃, followed by a stripping step at 0.01 M HNO₃. Calculate the stripping distribution ratio ( DAm,strip ). A successful regeneration is validated if DAm,strip<0.1 . If DAm,strip>0.5 , acidic products remain, and the basic alumina column must be repacked and the solvent re-run.
References
- Effect of degradation products of TEHDGA on actinide partitioning process, ResearchG
- Studies on hydrolysis and radiolysis of tetra(2-ethylhexyl)diglycolamide (TEHDGA)/isodecyl alcohol/n-dodecane solvent system, IAEA.
- Studies on the use of N,N,N′,N′-Tetra(2-Ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning II: Investigation on Radiolytic Stability, Taylor & Francis.
- Analysis of γ-irradiation on TODGA and T(EH)DGA with UHPLC-ESI-MS, OSTI.
Sources
improving phase separation time for 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) in nitric acid
Welcome to the Technical Support Center for liquid-liquid extraction (LLE) workflows utilizing 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) , commonly known as TEHDGA . TEHDGA is a highly effective, incinerable diglycolamide extractant widely used by separation scientists, radiochemists, and drug development professionals for partitioning trivalent actinides and lanthanides from high-level liquid waste (HLLW) in nitric acid media.
While TEHDGA offers exceptional extraction efficiency, users frequently encounter hydrodynamic challenges—specifically prolonged phase separation time (PST) , elevated organic phase viscosity, and third-phase formation (organic phase splitting) at high acid and metal concentrations. This guide provides mechanistic insights, field-proven troubleshooting protocols, and standardized methodologies to optimize your extraction systems.
Frequently Asked Questions (FAQs)
Q1: Why does phase separation time (PST) increase significantly at high nitric acid concentrations? Answer: The increase in PST is fundamentally driven by the formation of reverse micellar aggregates in the organic phase. When TEHDGA is contacted with >1 M nitric acid, the carbonyl oxygen atoms of the diglycolamide coordinate strongly with HNO₃ and co-extracted water. This leads to the progressive assembly of polar-cored reverse micelles (e.g., HNO₃·TEHDGA and (HNO₃)₂·TEHDGA complexes). As aqueous acidity increases, the aggregation number and the hydrodynamic diameter of these micelles increase, which drastically raises the dynamic viscosity of the organic phase [1]. Higher viscosity impedes the coalescence of primary droplets during phase separation, thereby prolonging the PST.
Q2: How can I prevent third-phase formation and reduce PST? Answer: The most effective strategy is the addition of a phase modifier to the organic diluent (typically n-dodecane). Modifiers such as tri-n-butyl phosphate (TBP) or N,N-dihexyloctanamide (DHOA) act as amphiphilic disruptors. They partition into the organic phase and interact with the polar cores of the TEHDGA reverse micelles, reducing the degree of acid-solvate formation and limiting aggregate size (keeping it below the ~30 nm threshold that triggers third-phase splitting) [2]. Adding 0.5 M to 1.0 M TBP or DHOA to a 0.2 M TEHDGA/n-dodecane solvent significantly lowers the organic phase viscosity and shortens the PST, while simultaneously increasing the limiting organic concentration (LOC) for metal loading [3].
Q3: What is the impact of temperature on TEHDGA extraction kinetics and PST? Answer: Temperature inversely correlates with PST. Operating the extraction at elevated temperatures (e.g., 40°C–50°C instead of 20°C) reduces the dynamic viscosity of the n-dodecane/TEHDGA solvent mixture. This reduction in viscosity enhances the mass transfer kinetics across the liquid-liquid interface and accelerates the thermodynamic coalescence rate of the droplets, leading to a much faster and visually clearer phase break.
Q4: How does radiolytic degradation affect the hydrodynamic properties of the solvent? Answer: In nuclear reprocessing applications, TEHDGA is exposed to high gamma radiation doses. Interestingly, while radiolytic degradation reduces the concentration of active TEHDGA (thereby lowering the distribution ratios for target metals), it actually minimizes reverse micellar aggregation. The cleavage of ether and amide bonds produces smaller degradation products that do not support large micelle formation. Consequently, the third-phase formation limit is pushed to higher metal concentrations, and the hydrodynamic parameters (density, viscosity, and interfacial tension) show only marginal variations, maintaining a stable PST even after doses up to 500 kGy [1].
Troubleshooting Guide: Step-by-Step Methodologies
Protocol 1: Standardized Phase Modification with TBP/DHOA
Objective: Formulate a modified TEHDGA solvent to eliminate third-phase formation and optimize PST during high-acidity extractions.
-
Solvent Preparation: Dissolve 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) (TEHDGA) in n-dodecane to achieve a baseline concentration of 0.2 M.
-
Modifier Addition: Add tri-n-butyl phosphate (TBP) or N,N-dihexyloctanamide (DHOA) to the organic phase to reach a final modifier concentration of 0.5 M. (Note: TBP provides excellent PST reduction, while DHOA is entirely incinerable and adheres strictly to the CHON principle).
-
Pre-equilibration: Contact the modified organic phase with an equal volume of metal-free nitric acid at your target extraction molarity (e.g., 3 M HNO₃). Vortex at 2000 rpm for 10 minutes [4].
-
Phase Separation: Centrifuge the biphasic mixture at 2000 rpm for 5 minutes to ensure complete acid equilibration without emulsion formation. Discard the aqueous wash.
-
Extraction: Contact the pre-equilibrated organic phase with the active HLLW aqueous feed. Vortex at 2000 rpm for 10 minutes, then allow gravity settling or centrifuge to measure the optimized PST.
Protocol 2: Temperature-Controlled Centrifugation & Phase Separation
Objective: Mitigate high viscosity and slow phase breaking in heavily loaded TEHDGA systems without altering the chemical composition.
-
Thermostatic Equilibration: Place both the aqueous nitric acid feed and the TEHDGA organic solvent in a temperature-controlled water bath set to 40°C ± 0.5°C for 15 minutes prior to contact.
-
Mixing: Combine the phases in a jacketed extraction vessel or a thermostated shaker to maintain 40°C during the mass transfer phase. Agitate for 15 minutes.
-
Heated Centrifugation: Transfer the emulsion to pre-warmed centrifuge tubes. Centrifuge at 3000 rpm for 3–5 minutes using a temperature-controlled centrifuge set to 40°C.
-
Interface Monitoring: Measure the PST by observing the disappearance of all primary droplets at the liquid-liquid interface. The PST should be visually clear and significantly shorter than room-temperature equivalents.
Data Presentation: Hydrodynamic Properties & PST
The following table summarizes the impact of aqueous acidity and phase modifiers on the hydrodynamic properties of a 0.2 M TEHDGA solvent system.
| Solvent Composition (in n-dodecane) | Aqueous Phase Acidity | Phase Modifier | Dynamic Viscosity (cP at 25°C) | Phase Separation Time (PST) | Third-Phase Formation |
| 0.2 M TEHDGA | 3 M HNO₃ | None | ~1.39 | > 120 seconds | Yes (at high metal load) |
| 0.2 M TEHDGA | 3 M HNO₃ | 0.5 M TBP | ~1.15 | < 60 seconds | No |
| 0.2 M TEHDGA | 3 M HNO₃ | 0.5 M DHOA | ~1.20 | < 75 seconds | No |
| 0.2 M TEHDGA | 0.1 M HNO₃ | None | ~1.05 | < 45 seconds | No |
Data synthesized from standardized dynamic light scattering and viscometry studies on TEHDGA reverse micelles [1], [3].
Mandatory Visualizations
Mechanism of TEHDGA reverse micelle aggregation and disruption via phase modifiers.
Experimental workflow for optimized TEHDGA extraction and phase separation.
References
-
Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides Source: ResearchGate URL:[Link]
-
Minimizing the aggregation of diglycolamide reverse micelles in the n-dodecane medium with bis-(2-ethylhexyl)phosphoric acid "reactive" modifier Source: ResearchGate URL:[Link]
-
Studies on the Use of N,N,N´,N´ -Tetra(2-ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning. I: Investigation on Third-Phase Formation and Extraction Behavior Source: ResearchGate URL:[Link]
-
A kinetic interpretation of the effect of extractant and acid on neodymium(iii) extraction by a diglycolamide Source: PubMed Central (PMC) URL:[Link]
optimizing diluent composition for 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) extraction capacity
Welcome to the Application Support Center for actinide and lanthanide partitioning. This hub is designed for researchers and process chemists utilizing 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) —commonly referred to as TEHDGA —in solvent extraction workflows.
Below, you will find our comprehensive troubleshooting guide, frequently asked questions (FAQs), and validated standard operating protocols (SOPs) for optimizing your diluent compositions to maximize extraction capacity while preventing phase instability.
Part 1: Troubleshooting Phase Instability (The "Third Phase" Problem)
Q1: During the extraction of trivalent actinides from high-level liquid waste (HLLW), my TEHDGA/n-dodecane organic phase is splitting into two distinct layers. What is causing this?
A: You are experiencing third-phase formation , a well-documented and undesirable phenomenon in solvent extraction.
The Causality: TEHDGA extracts metal ions (like Nd³⁺, Am³⁺) and nitric acid by forming polar reverse micelles within the non-polar diluent (n-dodecane). As metal and acid loading increases, these polar reverse micelles undergo extensive aggregation. Once the concentration exceeds the Limiting Organic Concentration (LOC) , the aggregates demix from the non-polar diluent. This causes the organic phase to physically split into a "diluent-rich" top phase and a heavy, "metal-solvate-rich" bottom phase (the third phase) .
Q2: How can I prevent third-phase formation without sacrificing the loading capacity of my solvent?
A: You must introduce a phase modifier into your diluent composition. Phase modifiers are polar reagents that penetrate the reverse micelles, sterically stabilizing them and increasing their dispersive interactions with the n-dodecane bulk phase. Dynamic Light Scattering (DLS) studies confirm that modifiers significantly reduce the average size of these aggregates, keeping them below the critical threshold required for phase splitting .
Q3: Which phase modifier should I choose for a 0.1 M TEHDGA system?
A: The optimal modifier depends on your downstream requirements (e.g., stripping efficiency and radiolytic stability). Based on batch optimization studies , we recommend one of three validated formulations summarized in the table below:
Table 1: Quantitative Comparison of Optimized TEHDGA Solvent Formulations
| Base Extractant | Phase Modifier | Min. Vol% Required | Extraction Capacity (Nd³⁺ surrogate) | Radiolytic Stability | Stripping Efficiency (0.01 M HNO₃) |
| 0.1 M TEHDGA | Isodecanol | 5% (v/v) | Very High | Moderate | Good |
| 0.1 M TEHDGA | TBP (Tri-n-butyl phosphate) | 20% (v/v) | High | Moderate | Moderate |
| 0.1 M TEHDGA | DHOA (N,N-dihexyloctanamide) | 20% (v/v) | High | Excellent | Excellent |
Note: While Isodecanol requires the lowest volume percent to prevent third-phase formation, DHOA is highly recommended for environments with high gamma radiation doses.
Q4: Why is DHOA recommended for high-radiation environments over standard alcohols?
A: When TEHDGA is irradiated in pure n-dodecane, the diluent acts as a sensitizer. Radical cations generated in the n-dodecane transfer their charge to the TEHDGA amide molecules, accelerating radiolytic degradation (cleavage of the C-N bond). Monoamides like DHOA possess a lower ionization potential than n-dodecane. They act as sacrificial electron donors, intercepting the charge transfer and suppressing the radiolytic degradation of the primary TEHDGA extractant .
Part 2: System Workflows & Logical Relationships
To visualize the causality of phase modification and the standard extraction loop, refer to the systemic diagrams below.
Mechanism of third-phase formation via micelle aggregation and its prevention using phase modifiers.
Standard continuous extraction and stripping workflow for TEHDGA-based actinide partitioning.
Part 3: Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes the 0.1 M TEHDGA + 20% DHOA formulation, which provides the best balance of extraction capacity, stripping efficiency, and radiolytic stability. It includes a built-in Dynamic Light Scattering (DLS) validation step to ensure your solvent will not fail at scale.
Step 1: Solvent Preparation
-
Weigh the appropriate mass of high-purity TEHDGA (>98% purity verified via HPLC) to achieve a final concentration of 0.1 M.
-
Add N,N-dihexyloctanamide (DHOA) to a volumetric flask such that it constitutes 20% (v/v) of the final volume.
-
Dissolve the TEHDGA and DHOA in analytical-grade n-dodecane (n-DD). Stir continuously for 30 minutes at 25°C until a homogenous, clear organic phase is achieved.
Step 2: Pre-Equilibration
-
Contact the organic solvent with a blank 3.0 M HNO₃ aqueous solution at an Organic-to-Aqueous (O/A) ratio of 1:1.
-
Agitate vigorously for 15 minutes to pre-equilibrate the solvent with nitric acid, preventing sudden acid depletion during the actual extraction.
-
Allow phases to separate and discard the aqueous layer.
Step 3: Extraction Contact & Self-Validation (QC)
-
Mix the pre-equilibrated organic solvent with the simulated or active HLLW feed (containing ~3-4 M HNO₃ and target metal ions) at an O/A ratio of 1:1.
-
Agitate for 30 minutes to ensure thermodynamic equilibrium.
-
Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Validation Check (DLS): Extract a 2 mL aliquot of the loaded organic phase. Analyze via Dynamic Light Scattering.
-
Pass Criteria: Average aggregate size must be < 10 nm with a monodisperse profile.
-
Fail Criteria: If aggregate size is > 15 nm or highly polydisperse, you are approaching the LOC. Do not scale up; increase DHOA concentration by 5% and repeat.
-
Step 4: Stripping Contact
-
Separate the validated, loaded organic phase.
-
Contact the organic phase with a 0.01 M HNO₃ stripping solution at an O/A ratio of 1:1. (Note: DHOA's unique properties allow the Distribution ( D ) values of actinides to drop precipitously at this low acidity, enabling quantitative recovery).
-
Agitate for 15 minutes, allow phase separation, and collect the actinide-rich aqueous product. Repeat the stripping step once more to ensure >99% recovery.
References
-
Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. Solvent Extraction and Ion Exchange (Taylor & Francis). Available at:[Link]
-
The fate of the organic phase beyond third phase formation. New Journal of Chemistry (RSC). Available at:[Link]
-
Development of T2EHDGA Based Process for Actinide Partitioning. Part I: Batch Studies for Process Optimization. Separation Science and Technology (Taylor & Francis). Available at:[Link]
-
N,N,N′,N′-Tetra(2-Ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning II: Investigation on Radiolytic Stability. Separation Science and Technology (Ingenta Connect). Available at:[Link]
Mass Spectrometry Validation of 2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide) Degradation Products: A Comparative Guide
Executive Summary & Context
In the development of advanced nuclear fuel cycles (e.g., the ALSEP process) and the purification of targeted radiopharmaceuticals (such as Scandium-44/47 therapies), 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) —widely known as TEHDGA —serves as a critical lipophilic extractant (1[1]). However, its continuous exposure to high-LET ionizing radiation and molar nitric acid induces significant radiolytic and hydrolytic degradation.
Validating the degradation profile of TEHDGA is not merely an academic exercise; it is a strict quality control requirement. Uncharacterized degradation products can act as toxic leachables in radiopharmaceutical streams or cause "third-phase formation" that catastrophically reduces actinide extraction efficiency. This guide objectively compares the two primary analytical modalities—GC-EI-MS and UHPLC-ESI-MS/MS —providing self-validating protocols to ensure absolute scientific integrity when profiling TEHDGA degradation.
Mechanistic Foundations of TEHDGA Degradation
To design an effective mass spectrometry workflow, one must first understand the causality of the degradation. TEHDGA does not primarily degrade via direct gamma photon scission. Instead, when dissolved in aliphatic diluents like n-dodecane, degradation is driven by electron transfer reactions between the intact TEHDGA molecule and radiolytically-produced dodecane radical cations (2[2]). In aqueous systems containing nitric acid, •OH radical attacks and acid-catalyzed hydrolysis further accelerate molecular breakdown ().
These radical interactions consistently target three vulnerable sites on the TEHDGA molecule:
-
Ether Linkage (C-O-C): Yields di(2-ethylhexyl)acetamide and di(2-ethylhexyl)glycolamide.
-
Amide Bond (C-N): Yields di(2-ethylhexyl)amine.
-
Methylene-Carbonyl Bond (C-C): Yields di(2-ethylhexyl)formamide.
Caption: Radiolytic and hydrolytic degradation pathways of TEHDGA mapping primary bond cleavages.
Comparative Mass Spectrometry Workflows
No single analytical technique captures the entire spectrum of TEHDGA degradation. A bifurcated approach is required.
-
GC-EI-MS: Historically favored for its robust electron ionization (EI) libraries. It is the superior choice for identifying low-molecular-weight, highly volatile cleavage products like amines and formamides (3[3]). However, intact TEHDGA and high-molecular-weight recombination products often suffer from thermal degradation in the GC inlet.
-
UHPLC-ESI-MS/MS: Essential for quantifying the remaining intact TEHDGA and non-volatile recombination adducts. The diglycolamide structure of TEHDGA features a unique structural "pocket" between its ether and carbonyl oxygen atoms. This pocket strongly coordinates sodium ions, making the sodiated adduct [M+Na]+ highly stable and prominent during positive electrospray ionization (4[4]).
Caption: Comparative mass spectrometry workflows for comprehensive TEHDGA degradation profiling.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols integrate internal validation mechanisms (blank subtraction, isotopic dilution, and adduct ratio monitoring) to prevent false positives caused by matrix interference.
Protocol A: GC-EI-MS for Volatile Cleavage Products
Designed to prevent column fouling while maximizing the recovery of lipophilic fragments.
-
Sample Preparation & IS Addition: Aliquot 100 µL of the irradiated TEHDGA/n-dodecane organic phase. Spike with 10 µL of an Internal Standard (e.g., Dodecane-d26, 1 mg/mL).
-
Causality: The heavy isotope standard corrects for volumetric injection errors and validates that any observed signal loss is due to actual degradation, not matrix-induced suppression.
-
-
Solvent Dilution: Dilute the aliquot 1:50 in n-hexane.
-
Causality: n-Hexane dramatically reduces the viscosity of the dodecane matrix, ensuring rapid and complete vaporization in the GC inlet without subjecting the analytes to prolonged thermal stress.
-
-
Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5 capillary column (30 m × 0.32 mm). Program the oven: 40 °C (hold 1 min), ramp to 325 °C at 30 °C/min.
-
Causality: The low initial temperature focuses highly volatile fragments (like amines) at the column head. The rapid thermal ramp elutes the high-boiling intact TEHDGA quickly, minimizing its residence time and preventing on-column thermal breakdown.
-
-
EI-MS Detection & Blank Subtraction: Operate in Electron Ionization (EI) mode at 70 eV. Crucially, subtract the chromatogram of an irradiated n-dodecane blank (without TEHDGA).
-
Causality: 70 eV provides standardized fragmentation for NIST library matching. Blank subtraction is the self-validating step that isolates true TEHDGA degradants from diluent radiolysis artifacts (e.g., dodecanol).
-
Protocol B: UHPLC-ESI-MS/MS for Intact Ligand and Recombination Adducts
Designed to leverage the unique coordination chemistry of diglycolamides for soft ionization.
-
Sample Reconstitution: Aliquot 50 µL of the organic phase. Evaporate under a gentle N₂ stream and reconstitute in 1 mL of Methanol/Water (80:20 v/v) containing 0.1% Formic Acid and 10 µM Sodium Acetate.
-
Causality: Reconstitution in the mobile phase prevents precipitation. Formic acid provides protons for [M+H]+, while the deliberate addition of trace sodium acetate ensures consistent formation of the highly stable [M+Na]+ adduct, normalizing ionization efficiency across runs.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Causality: The C18 stationary phase effectively resolves polar cleavage products (eluting early) from the highly lipophilic intact TEHDGA and heavy recombination products (eluting late).
-
-
ESI-MS/MS Detection & Adduct Ratio Monitoring: Operate in positive ESI mode. Monitor both the protonated (m/z 581.5) and sodiated (m/z 603.5) peaks.
-
Causality: Monitoring the [M+Na]+ to [M+H]+ ratio serves as an internal validation of the molecule's structural integrity. A consistent ratio confirms stable ionization conditions, while a drastic shift indicates the loss of the ether oxygen necessary for sodium coordination.
-
Quantitative Data Presentation
The following table synthesizes the expected exact masses and preferred analytical modalities for TEHDGA and its primary degradation products, serving as a rapid reference for method development.
| Degradation Product | Cleavage Site | Molecular Formula | Monoisotopic Mass | Preferred MS Modality | Primary Ionization Adduct |
| Intact TEHDGA | N/A | C₃₆H₇₂N₂O₃ | 580.55 Da | UHPLC-ESI-MS | [M+Na]⁺ (m/z 603.5) |
| Di(2-ethylhexyl)amine | Amide (C-N) | C₁₆H₃₅N | 241.28 Da | GC-EI-MS | [M]⁺ (m/z 241.3) |
| Di(2-ethylhexyl)formamide | C-C (Methylene) | C₁₇H₃₅NO | 269.27 Da | GC-EI-MS | [M]⁺ (m/z 269.3) |
| Di(2-ethylhexyl)acetamide | Ether (C-O) | C₁₈H₃₇NO | 283.29 Da | UHPLC / GC-MS | [M+H]⁺ (m/z 284.3) |
| Di(2-ethylhexyl)glycolamide | Ether (C-O) | C₁₈H₃₇NO₂ | 299.28 Da | UHPLC-ESI-MS | [M+Na]⁺ (m/z 322.3) |
References
-
Analysis of γ-irradiation on TODGA and T(EH)DGA with UHPLC-ESI-MS. OSTI.gov.[4]
-
2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) - PubChem. NIH.gov.[1]
-
Radiolytic Stability of the TEHDGA-Impregnated Silica-Based Adsorbent for Extraction Chromatography. EPJ Web of Conferences.[3]
-
Studies on hydrolysis and radiolysis of tetra(2-ethylhexyl)diglycolamide (TEHDGA)/isodecyl alcohol/n-dodecane solvent system. IAEA.org.
-
Impacts of molecular architecture on the radiation-induced degradation and reaction kinetics of hydrophobic diglycolamides. RSC Publishing.[2]
-
Studies on the use of N,N,N′,N′-Tetra(2-Ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning II: Investigation on Radiolytic Stability. ResearchGate.net.[5]
Sources
- 1. 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) | C36H72N2O3 | CID 20752250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impacts of molecular architecture on the radiation-induced degradation and reaction kinetics of hydrophobic diglycolamides with the solvated electron ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01332A [pubs.rsc.org]
- 3. epj-conferences.org [epj-conferences.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
evaluating 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) performance against standard extractants
Evaluating 2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide) Performance Against Standard Extractants in Actinide Partitioning
As a Senior Application Scientist, evaluating the efficacy of novel chemical extractants requires looking beyond raw distribution ratios ( D -values) to understand the thermodynamic trade-offs of the entire separation lifecycle. 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) , universally referred to in separation science as TEHDGA (or T2EHDGA), represents a critical evolution in actinide partitioning, high-level waste (HLW) management, and radiopharmaceutical purification.
This guide objectively evaluates TEHDGA against industry-standard extractants—namely TODGA (N,N,N',N'-tetraoctyl diglycolamide) and CMPO (octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide)—focusing on the mechanistic causality behind its performance, supported by self-validating experimental protocols.
Mechanistic Causality: The Role of Steric Hindrance
Historically, extractants like TODGA and CMPO have dominated the recovery of trivalent actinides (Am³⁺, Cm³⁺) from highly acidic HLW [1]. While TODGA exhibits an exceptionally high affinity for f-elements due to its linear octyl chains, this strong complexation becomes a severe liability during the back-extraction (stripping) phase. Stripping TODGA often requires specialized complexing agents or highly dilute acids that generate massive volumes of secondary waste.
TEHDGA was engineered to solve this bottleneck through steric hindrance . By substituting linear octyl chains with branched 2-ethylhexyl groups, the fundamental chemistry of the extractant is altered in two ways:
-
Reduced Basicity: The bulky branched chains reduce the basicity of the amide nitrogen. The acid uptake constant ( KH ) drops from 4.1 in TODGA to 1.8 in TEHDGA [2].
-
Altered Stoichiometry: The spatial restriction around the metal center prevents dense packing. Consequently, TEHDGA forms a 1:3 (Metal:Ligand) complex with Am(III), whereas TODGA forms a tighter 1:4 complex [2].
The Causality: This deliberate reduction in extraction efficiency is a feature, not a bug. The 1:3 complexation ensures that while forward extraction remains effective, the subsequent stripping phase can be achieved quantitatively with simple dilute nitric acid (0.01 M HNO₃) in fewer contacts, optimizing overall process throughput.
Quantitative Performance Comparison
The following table synthesizes the thermodynamic and operational data comparing TEHDGA against its linear homologue (TODGA) and the legacy organophosphorus standard (CMPO).
| Extractant | Alkyl Chain Structure | Basicity ( KH ) | Am(III) Stoichiometry (M:L) | Relative Extraction Efficiency | Stripping Ease |
| TEHDGA | Branched (2-ethylhexyl) | 1.8 | 1:3 | Moderate (Optimal) | High (0.01 M HNO₃) |
| TODGA | Linear (Octyl) | 4.1 | 1:4 | Very High | Low (Requires complexants) |
| CMPO | Mixed (Octyl/Isobutyl) | 2.0 | 1:3 | Low-Moderate | Moderate |
Thermodynamic & Process Pathway Diagram
The logical relationship between extractant structure, complexation thermodynamics, and process efficiency is visualized below.
Fig 1: Thermodynamic workflow comparing TEHDGA and TODGA extraction and stripping pathways.
Self-Validating Experimental Protocol: Liquid-Liquid Extraction
To objectively evaluate the distribution ratio ( D=Corg/Caq ) of TEHDGA, the experimental design must include internal checks to prevent false positives caused by third-phase formation—a common artifact where the organic phase splits into two distinct layers at high acidities.
Step 1: Organic Phase Preparation & Modification
-
Action: Prepare 0.1 M TEHDGA in n-dodecane. Add 5% (v/v) iso-decanol or 20% N,N-di-n-hexyl octanamide (DHOA).
-
Causality: Pure DGAs in aliphatic diluents form a heavy third phase when exposed to >3 M HNO₃. The addition of a phase modifier alters the polarity of the diluent, preventing macroscopic phase splitting and ensuring a homogeneous organic layer for accurate thermodynamic modeling [3].
Step 2: Aqueous Phase Spiking
-
Action: Prepare a 3.0 M HNO₃ aqueous solution and spike it with a radiotracer (e.g., 241 Am or 152 Eu) to achieve an activity of ~10⁴ Bq/mL.
-
Causality: Utilizing radiotracers allows for highly precise radiometric assay via gamma spectrometry, eliminating matrix interference from structural elements (Fe, Cr, Ni) present in simulated waste.
Step 3: Thermostated Equilibration
-
Action: Contact equal volumes (e.g., 2 mL) of the organic and aqueous phases in a glass extraction vial. Vortex vigorously for 30 minutes at a controlled temperature of 25 ± 0.1 °C.
-
Causality: 30 minutes is sufficient to reach thermodynamic equilibrium for DGA-based extractions. Temperature control is critical as the extraction of Am(III) by TEHDGA is an exothermic process [2].
Step 4: Phase Separation & Mass Balance Validation (Critical Check)
-
Action: Centrifuge the vials at 3000 RPM for 5 minutes to ensure complete phase disengagement. Extract 1 mL aliquots from both the aqueous and organic phases for radiometric counting.
-
Self-Validation Logic: Calculate the total activity recovered: (Activityaq+Activityorg)/Activityinitial . If the mass balance is < 98%, the run must be discarded. A loss of activity indicates that interfacial crud or microscopic third-phase precipitation has occurred, which would artificially inflate or deflate the calculated D -value.
Step 5: Back-Extraction (Stripping)
-
Action: Contact the loaded organic phase with an equal volume of 0.01 M HNO₃. Vortex for 15 minutes, separate, and assay.
-
Causality: This step proves the operational superiority of TEHDGA. While TODGA requires complexants like DTPA to strip actinides, TEHDGA releases the metal ions readily into dilute acid due to its sterically strained 1:3 complexation geometry.
References
-
Gujar, R. B., Ansari, S. A., Murali, M. S., Mohapatra, P. K., & Manchanda, V. K. (2010). "Comparative evaluation of two substituted diglycolamide extractants for 'actinide partitioning'." Journal of Radioanalytical and Nuclear Chemistry, 284(2), 377-385.[Link]
-
Ansari, S. A., Pathak, P. N., Mohapatra, P. K., & Manchanda, V. K. (2012). "Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning." Chemical Reviews, 112(3), 1751-1772.[Link]
-
Ansari, S. A., Pathak, P. N., Husain, M., Prasad, A. K., Parmar, V. S., & Manchanda, V. K. (2010). "Development of T2EHDGA Based Process for Actinide Partitioning. Part I: Batch Studies for Process Optimization." Solvent Extraction and Ion Exchange, 28(3), 350-368.[Link]
Sources
Navigating the Uncharted: A Guide to the Proper Disposal of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. The final and arguably most critical stage is its proper disposal—a process that safeguards not only the immediate laboratory environment but also the wider ecosystem. This guide provides a comprehensive, step-by-step protocol for the responsible disposal of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), a substituted acetamide whose specific toxicological and environmental profile is not extensively documented. In the absence of definitive data, we will proceed with the utmost caution, treating this compound as potentially hazardous and adhering to the highest standards of laboratory safety.
The Precautionary Principle: Hazard Assessment in the Absence of Data
A thorough search for a detailed Safety Data Sheet (SDS) for 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) (CAS No. 669087-46-1) did not yield a comprehensive hazard profile.[1][2][3][4][5][6] This lack of specific information necessitates a conservative approach to its handling and disposal. When the hazards of a substance are unknown, it is prudent practice to treat it as hazardous.[7]
Structurally, the molecule contains amide functional groups and long alkyl chains. While some long-chain organic molecules can be biodegradable, their low water solubility may impact their environmental fate.[8][9] Furthermore, other substituted acetamides are known to possess various hazards, including toxicity and irritant properties.[10][11][12] Therefore, until specific data becomes available, 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) and its waste byproducts should be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate waste containing 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Not generally required if handled in a well-ventilated area. Use a fume hood if aerosols or dust may be generated. | To prevent inhalation of any potential vapors, mists, or dust. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) must be handled in a manner that is compliant with local, state, and federal regulations.[7] The following protocol provides a general framework; always consult your institution's specific waste management guidelines.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and efficient chemical waste disposal.
-
Do not mix waste containing 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) with other waste streams unless explicitly instructed to do so by your EHS office.[11]
-
Keep halogenated and non-halogenated solvent wastes separate.
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.
Step 2: Container Selection and Labeling
The integrity of your waste container is critical to preventing leaks and ensuring safe transport.
-
Container Choice: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) is a suitable choice for many organic wastes.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)"
-
The approximate concentration and composition of the waste
-
The date the container was started
-
The name and contact information of the generating researcher or lab
-
Step 3: In-Lab Accumulation
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
Step 4: Arranging for Disposal
-
Do not pour any amount of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) waste down the drain or discard it in the regular trash.[12]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup of your full waste containers.[10][11]
-
Provide the EHS office with a complete and accurate description of the waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), the following workflow diagram is provided.
Caption: A workflow for the safe disposal of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide).
By adhering to these stringent protocols, you contribute to a culture of safety and environmental stewardship within your institution. The responsible management of chemical waste is a shared responsibility, and this guide serves as a foundational resource for handling novel compounds with the caution and respect they demand.
References
- Benchchem. (2025).
- ChemicalBook. (2025, September 26). Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)- (CAS 669087-46-1).
- PubChem. 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide).
- Benchchem. (2025). Proper Disposal of 2-chloro-N-(1-phenylethyl)acetamide: A Step-by-Step Guide.
- Watson International. Acetamide, 2,2′-oxybis[N,N-bis(2-ethylhexyl)- CAS 669087-46-1.
- NextSDS. Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)
- Benchchem. (2025).
- Sigma-Aldrich. (2026, February 25).
- BLDpharm. 669087-46-1|2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide).
- ChemPoint.com. (2023, March 15).
- ACS Publications. (2001, December 13). Environmental Behavior of the Chiral Acetamide Pesticide Metalaxyl: Enantioselective Degradation and Chiral Stability in Soil. Environmental Science & Technology.
- NICNAS. (2019, September 3). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol).
- Chemsrc. (2025, August 26). CAS#:669087-46-1 | Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl).
- National Center for Biotechnology Information.
- PubMed. (2009, May 15). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. of long chain alcohols.
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- 3. watson-int.com [watson-int.com]
- 4. nextsds.com [nextsds.com]
- 5. 669087-46-1|2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide)|BLD Pharm [bldpharm.com]
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- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
